Mal-C2-Gly3-EDA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22N6O6 |
|---|---|
Molecular Weight |
382.37 g/mol |
IUPAC Name |
N-[2-[[2-[[2-(2-aminoethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C15H22N6O6/c16-4-5-17-11(23)7-19-13(25)9-20-12(24)8-18-10(22)3-6-21-14(26)1-2-15(21)27/h1-2H,3-9,16H2,(H,17,23)(H,18,22)(H,19,25)(H,20,24) |
InChI Key |
PWQRUNDIQJPUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Mal-C2-Gly3-EDA: A Technical Guide for Drug Development Professionals
An In-depth Review of a Cleavable Linker for Antibody-Drug Conjugates
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the synergistic interplay of three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. This technical guide delves into the core mechanism of action of Mal-C2-Gly3-EDA, a specialized cleavable linker utilized in the development of next-generation ADCs.
Introduction to this compound
This compound is a chemical entity classified as a cleavable linker, designed for the covalent attachment of cytotoxic agents to monoclonal antibodies.[][2] Its structure incorporates a maleimide group for conjugation to antibody thiol groups, a stable thioether bond formed upon conjugation, and a component susceptible to cleavage within the target cell.[] This design ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and facilitates the specific release of the cytotoxic payload within cancer cells.[]
The primary application of this compound is in the field of oncology, specifically in the construction of ADCs for targeted cancer therapy.[] By linking a potent cytotoxic drug to an antibody that specifically recognizes a tumor-associated antigen, the resulting ADC can selectively deliver the therapeutic agent to malignant cells, thereby enhancing its therapeutic index.
The General Mechanism of Action of an ADC Employing this compound
The therapeutic effect of an ADC utilizing the this compound linker is achieved through a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in the target cancer cell.
Figure 1: A generalized workflow of the mechanism of action for an antibody-drug conjugate.
The process unfolds as follows:
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Intracellular Trafficking: The internalized complex is trafficked within the cell, often to lysosomal compartments.
-
Linker Cleavage and Payload Release: Inside the cell, the this compound linker is cleaved. This can occur through enzymatic degradation by proteases or via chemical cleavage by reducing agents such as glutathione, which are present at higher concentrations within the intracellular environment compared to the bloodstream. This cleavage releases the active cytotoxic drug.
-
Induction of Cytotoxicity: The liberated cytotoxic payload then exerts its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis of the cancer cell.
Chemical Reactions and Synthesis
The functionality of this compound is rooted in its chemical structure and reactivity. The synthesis of an ADC using this linker involves specific chemical reactions.
Conjugation Reaction
The maleimide group of this compound is key to the conjugation process. It reacts with thiol groups (-SH) present on the antibody, which are often generated by the reduction of interchain disulfide bonds, to form a stable thioether bond.
Figure 2: The conjugation of this compound to an antibody.
Synthesis of this compound
The synthesis of the this compound linker itself is a multi-step process. While specific protocols can vary, a general overview includes:
-
Formation of the Maleimide Moiety: This is typically achieved by reacting maleic anhydride with an amine or an alcohol.
-
Amino Acid Coupling: The glycine and ethylenediamine components are coupled through the formation of peptide bonds, a process that may be facilitated by activating agents like carbodiimides.
-
Purification: Following the chemical synthesis, purification is essential to isolate the this compound linker from by-products. High-performance liquid chromatography (HPLC) is a common method for this purpose.
Experimental Protocols
Detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs containing this compound are critical for reproducible research and development. The following sections outline the general methodologies.
General Protocol for ADC Conjugation
-
Antibody Preparation: A solution of the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared.
-
Antibody Reduction (if necessary): To generate free thiol groups for conjugation, the antibody's interchain disulfide bonds are partially reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Linker-Payload Conjugation: The this compound linker, pre-attached to the cytotoxic payload, is dissolved in an organic solvent (e.g., dimethyl sulfoxide, DMSO) and added to the reduced antibody solution. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Purification of the ADC: The resulting ADC is purified from unconjugated linker-payload and excess reagents. This is often accomplished using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine its concentration, DAR, aggregation level, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, the free cytotoxic payload, and a vehicle control.
-
Incubation: The cells are incubated for a period that allows for the observation of cytotoxic effects (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTS or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each treatment group.
Quantitative Data
While specific quantitative data for ADCs utilizing the this compound linker is proprietary and dependent on the specific antibody and payload used, the following table illustrates the type of data that would be generated during the characterization and evaluation of such a conjugate.
| Parameter | Description | Example Value |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to each antibody. | 3.5 - 4.0 |
| Purity by SEC-HPLC | The percentage of the monomeric, non-aggregated ADC in the final product. | >95% |
| In Vitro IC50 (Target Cells) | The concentration of the ADC required to inhibit the growth of 50% of the target cancer cells. | 10 - 100 ng/mL |
| In Vitro IC50 (Non-Target Cells) | The concentration of the ADC required to inhibit the growth of 50% of cells not expressing the target antigen. | >1000 ng/mL |
Conclusion
The this compound linker represents a sophisticated tool in the design of antibody-drug conjugates for targeted cancer therapy. Its key features—a specific conjugation chemistry and a cleavable design—enable the development of ADCs that are stable in circulation and capable of potent and selective payload delivery within target cells. A thorough understanding of its mechanism of action, combined with robust experimental protocols for synthesis, conjugation, and evaluation, is paramount for the successful development of novel and effective ADC-based therapeutics. Further research into the precise intracellular cleavage mechanisms and the optimization of linker design will continue to drive innovation in this promising field of oncology.
References
An In-depth Technical Guide to the Mal-C2-Gly3-EDA Linker: Structure, Cleavage Conditions, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mal-C2-Gly3-EDA linker is a component utilized in the construction of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells. This technical guide provides a comprehensive overview of the this compound linker, detailing its constituent parts, the anticipated cleavage mechanisms, and its stability under various physiological conditions. A key finding highlighted within this document is the notable resistance of the triglycine (Gly3) peptide motif to cleavage by the lysosomal protease Cathepsin B, a common trigger for many peptide-based ADC linkers. This guide synthesizes available data on the enzymatic and chemical stability of the linker's components and outlines detailed experimental protocols for the in vitro assessment of its cleavage. Furthermore, this document provides visual representations of the ADC mechanism of action and the linker's payload release strategy to facilitate a deeper understanding for researchers in the field of drug development.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) represent a significant advancement in cancer therapy, combining the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which covalently connects these two components, is a critical element that dictates the overall efficacy and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[1][2]
Cleavable linkers are designed to exploit the unique biochemical environment of tumor cells, such as the acidic conditions of lysosomes or the presence of specific enzymes that are overexpressed in cancer cells.[3][4] These linkers can be broadly categorized as protease-sensitive, pH-sensitive, or glutathione-sensitive.[5] The this compound linker incorporates a peptide component, suggesting a protease-mediated cleavage strategy.
Structure and Components of the this compound Linker
The this compound linker is a modular construct, with each component serving a distinct function in the ADC's mechanism of action.
-
Mal (Maleimide): This functional group is responsible for the conjugation of the linker to the antibody. It reacts specifically with the thiol groups of cysteine residues on the monoclonal antibody, forming a stable thioether bond.
-
C2 (2-carbon alkyl chain): This short hydrocarbon chain acts as a spacer element.
-
Gly3 (Triglycine): This component is a tripeptide sequence consisting of three glycine residues. In many ADC linkers, peptide sequences are designed to be substrates for lysosomal proteases, such as cathepsins, which are abundant in the lysosomes of cancer cells.
-
EDA (Ethylenediamine): This diamine moiety serves as a self-immolative spacer. Following the cleavage of the triglycine peptide, the EDA component is designed to undergo a rapid, spontaneous intramolecular cyclization. This cyclization event is the final step in liberating the payload in its active, unmodified form.
Cleavage Conditions and Mechanism
The cleavage of the this compound linker and subsequent payload release is a multi-step process that is designed to occur within the target cancer cell.
Intracellular Trafficking of ADCs
The typical pathway for an ADC involves binding to a target antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic and enzyme-rich environment of this organelle.
Enzymatic Cleavage of the Triglycine Linker
Peptide linkers in ADCs are often designed to be substrates for lysosomal proteases, with Cathepsin B being one of the most well-studied enzymes in this context. However, research indicates that a simple triglycine (Gly-Gly-Gly) peptide sequence is not readily cleaved by Cathepsin B. In a study investigating cathepsin-mediated cleavage, a triglycine linker was used as a non-cleavable control, demonstrating its stability in the presence of this enzyme. This suggests that the Gly3 portion of the this compound linker is likely to be highly stable in the lysosomal environment, at least with respect to Cathepsin B-mediated degradation. While other lysosomal proteases exist, the resistance of the triglycine motif to a key protease like Cathepsin B is a significant characteristic.
The Self-Immolative Role of the EDA Spacer
Self-immolative spacers are crucial for the efficient release of an unmodified payload. In the context of the this compound linker, if the triglycine peptide were to be cleaved, the newly exposed terminal amine of the ethylenediamine (EDA) spacer would initiate a rapid intramolecular cyclization. This process typically involves the formation of a stable five- or six-membered ring, which in turn liberates the attached payload. This cyclization is a spontaneous, intramolecular reaction that does not require enzymatic catalysis.
Quantitative Data on Linker Stability
Quantitative kinetic data for the cleavage of the triglycine motif by specific lysosomal proteases is not extensively available in the public domain. However, the use of a triglycine linker as a non-cleavable control in cathepsin B assays provides strong qualitative evidence of its stability. The tables below summarize the expected stability of the key components of the this compound linker based on available literature for similar structures.
Table 1: Stability of Linker Components under Physiological Conditions
| Linker Component | Condition | Expected Stability | Rationale |
| Maleimide-Cysteine Bond | Human Plasma (pH 7.4) | High | Stable thioether bond formation. |
| Triglycine (Gly3) Peptide | Lysosomal Environment (Acidic pH, Cathepsin B) | High | Used as a non-cleavable control in Cathepsin B assays. |
| Ethylenediamine Carbamate | Physiological pH (Post-Peptide Cleavage) | Low | Designed for rapid intramolecular cyclization. |
Table 2: Comparative Cleavage of Peptide Linkers by Cathepsin B (Illustrative)
| Peptide Linker | Relative Cleavage Rate by Cathepsin B | Reference |
| Valine-Citrulline (Val-Cit) | High | |
| Valine-Alanine (Val-Ala) | Moderate | |
| Phenylalanine-Lysine (Phe-Lys) | Moderate | |
| Glycine-Glycine-Glycine (Gly3) | Very Low / Negligible | **** |
Note: The relative cleavage rates are illustrative and based on the established substrate preferences of Cathepsin B.
Experimental Protocols for Linker Cleavage Analysis
The following protocols provide a framework for the in vitro evaluation of the this compound linker's stability and cleavage.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, monitoring for premature payload release.
Objective: To determine the rate of payload deconjugation from an ADC in human plasma.
Materials:
-
ADC conjugated with the this compound linker
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 10 µM in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Isolate the ADC from the plasma sample using Protein A or Protein G affinity chromatography to remove plasma proteins.
-
Wash the captured ADC to remove any non-specifically bound proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Lysosomal Protease Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by lysosomal enzymes.
Objective: To determine the rate of payload release from an ADC in the presence of lysosomal proteases.
Materials:
-
ADC conjugated with the this compound linker
-
Recombinant human Cathepsin B
-
Lysosomal lysate (e.g., from human liver S9 fraction)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT for Cathepsin B activation)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) in the assay buffer.
-
Initiate the reaction by adding either recombinant Cathepsin B (e.g., 20 nM) or lysosomal lysate.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
A parallel experiment without the addition of proteases should be run as a negative control to assess the chemical stability of the linker under the assay conditions.
Conclusion
The this compound linker is a multi-component system designed for use in Antibody-Drug Conjugates. While the maleimide group provides a stable attachment to the antibody and the ethylenediamine spacer offers a mechanism for self-immolative payload release, the triglycine peptide component is a key determinant of the linker's cleavage profile. Based on available evidence, the triglycine motif is highly resistant to cleavage by Cathepsin B, a primary lysosomal protease responsible for the activation of many peptide-linked ADCs. This inherent stability suggests that ADCs utilizing this linker may have a prolonged half-life within the lysosome or may rely on other, less characterized, lysosomal proteases for activation. This characteristic has significant implications for ADC design, as it may lead to a different pharmacokinetic and pharmacodynamic profile compared to ADCs with more labile peptide linkers. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of the this compound linker's stability and cleavage, which is essential for the development of safe and effective ADC therapeutics. Further research into the susceptibility of the triglycine linker to a broader range of lysosomal enzymes is warranted to fully elucidate its cleavage mechanism.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ADC proteases for peptide linker——Screening and validation of linker | ACROBiosystems [acrobiosystems.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Mal-C2-Gly3-EDA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Mal-C2-Gly3-EDA, a cleavable linker critical in the development of Antibody-Drug Conjugates (ADCs). The document outlines a detailed, multi-step solution-phase synthesis protocol, including the preparation of key intermediates and the final purification of the target molecule. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a heterobifunctional linker designed for use in ADCs. It comprises a maleimide group for conjugation to thiol-containing entities such as antibodies, a triglycine (Gly3) peptide spacer, and an ethylenediamine (EDA) moiety. The peptide linkage is designed to be stable in circulation but susceptible to cleavage by lysosomal proteases upon internalization into target cells, thereby releasing the conjugated cytotoxic payload. This guide details a robust methodology for its chemical synthesis and purification.
Overall Synthesis Workflow
The synthesis of this compound is proposed via a multi-step solution-phase approach. The workflow involves the sequential coupling of protected building blocks, followed by deprotection and purification steps. The key stages are:
-
Synthesis of Protected Intermediate 1 (I-1): Coupling of Fmoc-Gly-Gly-Gly-OH with mono-Boc-protected ethylenediamine.
-
Fmoc-Deprotection of I-1: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to yield a free amine intermediate (I-2).
-
Synthesis of Activated Maleimide (I-3): Preparation of 3-Maleimidopropionic acid N-hydroxysuccinimide (NHS) ester.
-
Coupling of I-2 and I-3: Formation of the maleimide-peptide conjugate (I-4).
-
Final Boc-Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, this compound.
-
Purification: Purification of the final compound using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents required for the synthesis.
| Reagent | Supplier | Purity |
| Fmoc-Gly-Gly-Gly-OH | Major Supplier | >98% |
| N-Boc-ethylenediamine | Major Supplier | >98% |
| Dicyclohexylcarbodiimide (DCC) | Major Supplier | >99% |
| N-Hydroxysuccinimide (NHS) | Major Supplier | >98% |
| Piperidine | Major Supplier | >99% |
| Dimethylformamide (DMF) | Major Supplier | Anhydrous |
| 3-Maleimidopropionic acid | Major Supplier | >97% |
| Trifluoroacetic acid (TFA) | Major Supplier | >99% |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| Acetonitrile (ACN) | Major Supplier | HPLC Grade |
| Diethyl ether | Major Supplier | Anhydrous |
Synthesis of Intermediate 1 (I-1): Fmoc-Gly-Gly-Gly-NH-(CH₂)₂-NH-Boc
-
Reaction Setup: In a round-bottom flask, dissolve Fmoc-Gly-Gly-Gly-OH (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath and add Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in a minimal amount of DMF. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Coupling: To the filtrate, add a solution of N-Boc-ethylenediamine (1.2 equivalents) in DMF. Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain I-1 as a white solid.
Synthesis of Intermediate 2 (I-2): H₂N-Gly-Gly-Gly-NH-(CH₂)₂-NH-Boc
-
Deprotection: Dissolve I-1 (1 equivalent) in a 20% solution of piperidine in DMF.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the piperidine and DMF. Co-evaporate with toluene to remove residual piperidine.
-
Precipitation: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield I-2.
Synthesis of Intermediate 3 (I-3): 3-Maleimidopropionic acid NHS ester
-
Reaction Setup: Dissolve 3-Maleimidopropionic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C and add DCC (1.1 equivalents). Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filtration and Concentration: Filter the reaction mixture to remove DCU and concentrate the filtrate under reduced pressure to obtain the crude I-3, which can be used in the next step without further purification.
Synthesis of Intermediate 4 (I-4): Mal-C2-Gly-Gly-Gly-NH-(CH₂)₂-NH-Boc
-
Coupling Reaction: Dissolve I-2 (1 equivalent) in anhydrous DMF. Add a solution of crude I-3 (1.2 equivalents) in DMF.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain I-4.
Synthesis of this compound (Final Product)
-
Deprotection: Dissolve I-4 (1 equivalent) in a solution of 50% Trifluoroacetic acid (TFA) in DCM.[1][2]
-
Reaction: Stir the solution at room temperature for 2 hours.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM to remove excess TFA.
-
Precipitation: Precipitate the final product by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.
Purification Protocol
The final product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]
HPLC System and Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-60% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
Purification Workflow
-
Sample Preparation: Dissolve the crude product in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated preparative HPLC column.
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Data Presentation
Summary of Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | I-1 | - | - | - | >95% |
| 2 | I-2 | - | - | - | - |
| 3 | I-3 | - | - | - | - |
| 4 | I-4 | - | - | - | >90% |
| 5 | This compound (Crude) | - | - | - | ~70-80% |
| 6 | This compound (Pure) | - | - | - | >98% |
Note: Theoretical and actual yields are dependent on the starting scale.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and purification of the ADC linker, this compound. The described solution-phase synthesis is a robust method for obtaining this key molecule with high purity. The provided workflows and data tables offer a clear and concise guide for researchers and professionals in the field of drug development.
References
An In-Depth Technical Guide to the Solubility and Stability of Mal-C2-Gly3-EDA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-C2-Gly3-EDA is a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). Its chemical structure, featuring a maleimide group, a di-ethylene glycol spacer, a triglycine peptide sequence, and an ethylenediamine moiety, is designed to offer a balance of properties crucial for the efficacy and safety of ADCs. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, along with detailed experimental protocols for their assessment. Understanding these properties is paramount for the successful formulation, storage, and in vivo performance of ADCs employing this linker.
Introduction
The linker in an Antibody-Drug Conjugate (ADC) is a critical component that connects the monoclonal antibody to the cytotoxic payload. Its properties directly influence the ADC's solubility, stability, pharmacokinetics, and mechanism of drug release. This compound is a hydrophilic, peptide-based cleavable linker. The maleimide group allows for covalent conjugation to thiol groups on the antibody, typically from engineered or reduced cysteine residues. The triglycine (Gly3) motif serves as a substrate for lysosomal proteases, such as Cathepsin B, enabling intracellular cleavage and release of the payload. The ethylene diamine (EDA) provides a reactive amine for payload attachment, and the C2 spacer enhances solubility.
This guide delves into the core physicochemical properties of this compound: its solubility in various solvent systems and its stability under different environmental conditions.
Solubility Properties of this compound
The solubility of this compound is a key consideration for its handling, conjugation to antibodies, and the overall solubility of the resulting ADC. Due to its peptide and ethylene glycol components, this compound is anticipated to have good aqueous solubility.
Table 1: Quantitative Solubility Data for this compound (Illustrative)
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |
| Deionized Water | 25 | > 20 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | > 20 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Ethanol | 25 | ~ 5 |
| Acetonitrile | 25 | < 1 |
Note: The data in this table is illustrative and based on the expected properties of similar peptide-based linkers. Actual solubility should be determined empirically.
Stability Profile of this compound
The stability of the this compound linker is critical at two stages: during storage and circulation in the bloodstream (where stability is desired), and within the target cell (where cleavage is required). The primary points of potential instability are the maleimide-thiol conjugate and the peptide bonds.
Stability of the Maleimide-Thiol Conjugate
The thioether bond formed between the maleimide group of the linker and a cysteine residue on the antibody is susceptible to a retro-Michael reaction. This can lead to deconjugation and premature release of the drug-linker complex. The stability of this linkage is influenced by pH and the presence of other thiols. Hydrolysis of the succinimide ring adjacent to the thioether bond can mitigate this instability by preventing the reverse reaction.
Table 2: Stability of Maleimide-Thiol Conjugate (Illustrative Half-life)
| Condition | pH | Temperature (°C) | Estimated Half-life (t½) |
| PBS Buffer | 7.4 | 37 | 7 - 10 days |
| PBS Buffer | 5.0 | 37 | > 14 days |
| Human Plasma | 7.4 | 37 | 3 - 5 days |
Note: This data is illustrative. The stability can be significantly influenced by the local environment on the antibody and the specific payload conjugated.
Peptide Bond Stability
The peptide bonds in the triglycine sequence are generally stable under physiological conditions (pH 7.4, 37°C). Cleavage is primarily enzyme-mediated within the lysosomal compartment of target cells.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in an aqueous buffer such as PBS.
Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker or rotator) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by passing the solution through a 0.22 µm filter.
-
Quantification: Accurately dilute a sample of the clear supernatant and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific colorimetric assay if a suitable chromophore is present.
-
Solubility Calculation: The determined concentration of the saturated solution represents the solubility of the compound under the tested conditions.
Protocol for Assessing Stability in Plasma
This protocol describes a method to evaluate the stability of the conjugated this compound linker in human plasma.
Workflow for Plasma Stability Assay
Caption: Workflow for assessing the stability of a this compound containing ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC (conjugated with a payload via this compound) in human plasma at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Protein Precipitation: Immediately quench the reaction and precipitate the plasma proteins by adding a threefold excess of cold acetonitrile. Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the ADC and any released drug-linker or payload, by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the intact ADC at each time point. Calculate the percentage of intact ADC remaining relative to the amount at time zero. The rate of disappearance can be used to determine the half-life of the ADC in plasma.
Synthesis and Mechanism of Action
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process involving peptide chemistry and organic synthesis techniques.
Logical Flow of this compound Synthesis
Caption: A logical workflow for the synthesis of the this compound linker.
Mechanism of Action and Intracellular Cleavage
The this compound linker is designed to be stable in systemic circulation and to release its payload upon internalization into target cells.
Signaling Pathway of ADC Action and Linker Cleavage
The Alchemical Bond: A Technical Guide to Maleimide-Containing Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this powerful therapeutic modality lies the linker, a critical component that dictates the stability, efficacy, and ultimate success of the ADC. Among the various linker technologies developed, maleimide-based linkers have emerged as a cornerstone, offering a versatile and efficient means of conjugating payloads to antibodies. This technical guide provides an in-depth exploration of the key features of maleimide-containing ADC linkers, from their fundamental reactivity to the innovative strategies employed to enhance their performance. We will delve into the quantitative aspects of their stability, provide detailed experimental protocols for their use, and visualize the underlying chemical and biological processes.
The Chemistry of Conjugation: Michael Addition and the Thioether Bond
The utility of maleimide linkers in ADC technology stems from the specific and efficient reaction of the maleimide group with thiol (-SH) groups, primarily from cysteine residues on the antibody.[][] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[] This specificity allows for controlled conjugation, as the number and location of accessible cysteine residues on an antibody can be engineered or selectively reduced from native disulfide bonds.[3][4]
The majority of first-generation maleimide-based ADCs utilized the N-alkyl maleimide structure, which, while effective in conjugation, presented challenges related to the stability of the resulting succinimide ring.
The Stability Conundrum: Retro-Michael Reaction and Hydrolysis
The therapeutic efficacy and safety of an ADC are critically dependent on the stability of the linker in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window. Maleimide-based ADCs face two primary stability challenges:
-
Retro-Michael Reaction: The thioether bond formed through Michael addition is susceptible to a reversal reaction, known as the retro-Michael reaction. This process leads to deconjugation and the release of the payload, which can then bind to other circulating proteins, such as albumin, that possess free thiol groups. This can result in a significant loss of ADC potency and increased off-target toxicity.
-
Hydrolysis: The succinimide ring of the maleimide linker can undergo hydrolysis, leading to a ring-opened succinamic acid derivative. This ring-opened form is significantly more stable and resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody. The rate of this hydrolysis can be influenced by the local chemical environment.
dot graph "Michael_Addition_and_Stability" { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Reaction" { label="Conjugation Chemistry"; bgcolor="#F1F3F4"; "Antibody_Thiol" [label="Antibody-SH", fillcolor="#FFFFFF"]; "Maleimide_Linker" [label="Maleimide-Linker-Payload", fillcolor="#FFFFFF"]; "ADC_Succinimide" [label="ADC (Succinimide Ring)", fillcolor="#FFFFFF"];
}
subgraph "cluster_Instability" { label="Stability Challenges"; bgcolor="#F1F3F4"; "Free_Payload" [label="Free Payload", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Albumin" [label="Albumin-SH", fillcolor="#FBBC05", fontcolor="#202124"]; "Albumin_Payload" [label="Albumin-Payload\n(Off-Target Toxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ADC_Hydrolyzed" [label="Stable ADC\n(Ring-Opened)", fillcolor="#34A853", fontcolor="#FFFFFF"];
} } caption { label="Figure 1: Conjugation and stability pathways of maleimide linkers."; fontsize=12; fontname="Arial"; }
Next-Generation Maleimides: Engineering for Enhanced Stability
To address the stability limitations of traditional maleimide linkers, significant research efforts have focused on developing "next-generation maleimides" (NGMs). These innovative linkers are designed to promote hydrolysis of the succinimide ring or to re-bridge disulfide bonds, thereby enhancing the stability of the ADC.
One successful strategy involves the incorporation of basic amino functionalities adjacent to the maleimide to induce rapid hydrolysis at neutral pH. This "self-hydrolyzing" maleimide design leads to a more stable ADC with improved potency. Another approach utilizes di-substituted maleimides, such as dibromomaleimides, which can react with both cysteine residues of a reduced interchain disulfide bond, effectively re-bridging the bond and creating a more stable and homogeneous ADC.
Quantitative Analysis of Linker Stability
The stability of different ADC linkers can be quantitatively assessed by incubating the ADC in plasma or in the presence of a thiol-containing molecule like glutathione (GSH) and measuring the amount of intact ADC over time.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | |
| Maleamic Methyl Ester-based | ADC in albumin solution | 14 | ~96.2% |
Table 1: Comparative Stability of ADC Linkers in Plasma. This table summarizes the stability of various linker technologies in human plasma, highlighting the improved stability of next-generation linkers over conventional maleimide-based thioether linkers.
| Compound | Incubation Conditions | Substrate Loss (%) | Reference |
| Maleamic methyl ester-based conjugate | Excess GSH (100 equiv.), 37°C, 21 days | 1.8% | |
| Traditional maleimide-based conjugate | Excess GSH (100 equiv.), 37°C, 21 days | 10% |
Table 2: Stability of Maleimide Derivatives in the Presence of Glutathione (GSH). This table demonstrates the enhanced stability of a maleamic methyl ester-based conjugate compared to a traditional maleimide conjugate when challenged with a high concentration of a reducing agent.
Experimental Protocols
Antibody Reduction and Maleimide Conjugation
This protocol describes the general steps for reducing antibody interchain disulfide bonds and conjugating a maleimide-linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide-linker-payload dissolved in an organic solvent (e.g., anhydrous DMSO or DMF).
-
Quenching reagent: N-acetylcysteine.
-
Purification columns (e.g., PD-10 desalting columns, Size-Exclusion Chromatography (SEC)).
-
Conjugation buffer: Phosphate-buffered saline (PBS) with 1 mM DTPA, pH 7.4.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the appropriate buffer.
-
Reduction:
-
Add a calculated molar excess of the reducing agent (e.g., 5-10 molar equivalents of TCEP) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Buffer Exchange (if using DTT): If DTT is used as the reducing agent, excess DTT must be removed prior to conjugation, for example, by using a desalting column.
-
Conjugation:
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL in cold conjugation buffer.
-
Add the maleimide-linker-payload solution to the reduced antibody solution (typically a 5-10 molar excess). The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at 4°C for 4-16 hours or at room temperature for 2 hours with gentle agitation.
-
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using an appropriate chromatography method (e.g., SEC).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
dot digraph "ADC_Conjugation_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
"Start" [shape=circle, style=filled, fillcolor="#4285F4", label="", width=0.3, height=0.3]; "Antibody_Solution" [label="1. Prepare Antibody Solution\n(5-10 mg/mL)"]; "Reduction" [label="2. Reduce Disulfide Bonds\n(TCEP or DTT, 37°C)"]; "Buffer_Exchange" [label="3. Buffer Exchange\n(if using DTT)"]; "Conjugation" [label="4. Add Maleimide-Linker-Payload\n(4°C or RT)"]; "Quenching" [label="5. Quench Reaction\n(N-acetylcysteine)"]; "Purification" [label="6. Purify ADC\n(e.g., SEC)"]; "Characterization" [label="7. Characterize ADC\n(DAR, Purity)"]; "End" [shape=doublecircle, style=filled, fillcolor="#34A853", label="", width=0.3, height=0.3];
"Start" -> "Antibody_Solution"; "Antibody_Solution" -> "Reduction"; "Reduction" -> "Buffer_Exchange"; "Buffer_Exchange" -> "Conjugation"; "Conjugation" -> "Quenching"; "Quenching" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; } caption { label="Figure 2: Experimental workflow for ADC conjugation."; fontsize=12; fontname="Arial"; }
In Vitro Plasma Stability Assay
This protocol outlines a method for assessing the stability of an ADC in plasma.
Materials:
-
Purified ADC
-
Human or animal plasma
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Procedure:
-
Sample Preparation: Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubation: Incubate the plasma sample at 37°C.
-
Time Points: At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Sample Processing: Process the plasma samples to precipitate proteins and extract the ADC (e.g., by protein A purification or organic solvent precipitation).
-
LC-MS Analysis: Analyze the processed samples by LC-MS to determine the amount of intact ADC remaining. The drug-to-antibody ratio (DAR) can be monitored over time as an indicator of linker stability.
-
Data Analysis: Calculate the percentage of intact ADC at each time point relative to the initial time point (t=0).
Signaling Pathways and Mechanism of Action
Upon binding to its target antigen on a cancer cell, the ADC-antigen complex is internalized, typically via endocytosis. The ADC is then trafficked to lysosomes, where the acidic environment and presence of proteases can lead to the cleavage of cleavable linkers and the degradation of the antibody, releasing the cytotoxic payload. The released payload can then exert its cell-killing effect, for example, by inhibiting microtubule assembly or causing DNA damage.
dot digraph "ADC_Mechanism_of_Action" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Extracellular" { label="Extracellular Space"; bgcolor="#F1F3F4"; "ADC" [label="Antibody-Drug Conjugate", fillcolor="#FFFFFF"]; "Antigen" [label="Target Antigen", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Intracellular" { label="Cancer Cell"; bgcolor="#F1F3F4"; "Endosome" [label="Endosome", fillcolor="#FFFFFF"]; "Lysosome" [label="Lysosome", fillcolor="#FFFFFF"]; "Payload_Release" [label="Payload Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Death" [label="Apoptosis / Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"ADC" -> "Antigen" [label="1. Binding"]; "Antigen" -> "Endosome" [label="2. Internalization"]; "Endosome" -> "Lysosome" [label="3. Trafficking"]; "Lysosome" -> "Payload_Release" [label="4. Linker Cleavage/\nAntibody Degradation"]; "Payload_Release" -> "Cell_Death" [label="5. Cytotoxic Effect"]; } caption { label="Figure 3: General mechanism of action for an ADC."; fontsize=12; fontname="Arial"; }
Conclusion
Maleimide-containing linkers have been instrumental in the development of ADCs, providing a robust and selective method for payload conjugation. While first-generation maleimide linkers faced stability challenges, the field has rapidly evolved with the advent of next-generation maleimides that offer enhanced stability through mechanisms such as induced hydrolysis and disulfide re-bridging. The continued optimization of linker chemistry, guided by a deep understanding of the underlying chemical principles and rigorous experimental evaluation, will be paramount in developing safer and more effective ADC therapies for a wide range of cancers. The careful selection of the appropriate maleimide-based linker, tailored to the specific antibody, payload, and target, remains a critical consideration in the design of the next wave of innovative ADCs.
References
The Role of the Triglycine (Gly3) Motif in ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, stability, and safety profile of the ADC. Among the various linker technologies, peptide linkers that are cleavable by lysosomal proteases have gained significant attention. This technical guide provides an in-depth exploration of the triglycine (Gly3) motif as a cleavable linker in ADCs. We will delve into its mechanism of action, impact on pharmacokinetics and therapeutic efficacy, and provide a comparative analysis with other linker technologies. This guide also includes detailed experimental protocols for the evaluation of ADCs with Gly3 linkers and summarizes key quantitative data to inform rational ADC design.
Introduction to ADC Linker Technology
The fundamental principle of an ADC is the targeted delivery of a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[1] The linker plays a pivotal role in this process, ensuring that the ADC remains stable in systemic circulation and releases its payload only upon reaching the target tumor cell.[2] Linkers can be broadly classified as non-cleavable or cleavable.
-
Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[3][4] An example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4]
-
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the cancer cell. These triggers can include:
-
pH sensitivity: Utilizing the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).
-
Redox sensitivity: Exploiting the higher concentration of reducing agents like glutathione in the cytoplasm (e.g., disulfide linkers).
-
Enzyme sensitivity: Incorporating peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in lysosomes (e.g., valine-citrulline (Val-Cit) and triglycine linkers).
-
The Triglycine (Gly3) Motif: A Novel Peptide Linker
The triglycine (Gly3) peptide linker, referred to as CX in some literature, was designed to facilitate efficient release of the cytotoxic payload within the lysosome. Unlike longer peptide linkers that may require multiple enzymatic cleavage steps, the triglycine linker is designed for a single peptide bond cleavage to liberate the payload.
Mechanism of Payload Release
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases, such as cathepsins, within the lysosome facilitate the cleavage of the triglycine linker. This cleavage releases the payload, which can then diffuse into the cytoplasm and exert its cytotoxic effect.
A key feature of the triglycine linker is the nature of the released catabolite. The lysosomal cleavage of the triglycyl peptide linker from a maytansinoid (DM1) payload results in a catabolite with a carboxylic acid group. In the acidic environment of the lysosome, a significant fraction of this carboxylic acid catabolite can be uncharged, allowing it to readily diffuse across the lysosomal membrane into the cytosol.
Impact on Bystander Effect
The bystander effect, where the released payload from a target cell kills neighboring antigen-negative cells, is a desirable property for ADCs, especially in heterogeneous tumors. This effect is largely dependent on the ability of the released payload to cross cell membranes.
In the case of the triglycine linker, upon release from the target tumor cell into the extracellular space (with a pH of approximately 7.4), the carboxylic acid catabolite becomes negatively charged. This charge prevents it from diffusing into and killing neighboring cancer cells, thus limiting the bystander effect. This is in contrast to some other cleavable linkers that release neutral, membrane-permeable payloads.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies involving the triglycine (CX) linker and other linker technologies.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs
| Cell Line | Target Antigen | ADC Linker | Payload | IC50 (ng/mL) | Reference |
| Calu-3 | EpCAM | Triglycine (CX) | DM1 | 2.8 | |
| Calu-3 | EpCAM | SMCC (non-cleavable) | DM1 | 15 | |
| HSC-2 | EGFR | Triglycine (CX) | DM1 | 1.8 | |
| HSC-2 | EGFR | SMCC (non-cleavable) | DM1 | 2.2 | |
| H1975 | EGFR | Triglycine (CX) | DM1 | 3.5 | |
| H1975 | EGFR | SMCC (non-cleavable) | DM1 | 35 | |
| LoVoDOX (MDR+) | EpCAM | Triglycine (CX) | DM1 | 8 | |
| LoVoDOX (MDR+) | EpCAM | SMCC (non-cleavable) | DM1 | >1000 | |
| KPL-4 | HER2 | Val-Cit | Exatecan | 0.9 nM | |
| KPL-4 | HER2 | GGFG | DXd | 4.0 nM | |
| BT474 | HER2 | Val-Cit-PABC | MMAE | 14.3 pM | |
| BT474 | HER2 | β-galactosidase-cleavable | MMAE | 8.8 pM |
Table 2: Pharmacokinetic (PK) Parameters in CD-1 Mice
| ADC | Linker | t1/2 (days) | Cmax (µg/mL) | AUC (day·µg/mL) | Reference |
| anti-EGFR-CX-DM1 | Triglycine | 9.9 | 280 | 14,370 | |
| anti-EGFR-SMCC-DM1 | SMCC | 11.2 | 290 | 16,140 | |
| Adcetris (brentuximab vedotin) | Val-Cit | 230 days (human plasma) | - | - | |
| Hydrazone-linked ADC | Hydrazone | 2.6 days (human plasma) | - | - |
Table 3: In Vivo Efficacy in Xenograft Models
| Tumor Model | Target Antigen | ADC Linker | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Calu-3 | EpCAM | Triglycine (CX) | 3 | Significant | |
| Calu-3 | EpCAM | SMCC (non-cleavable) | 15 | Significant | |
| HSC-2 | EGFR | Triglycine (CX) | 3 | More active than SMCC | |
| H1975 | EGFR | Triglycine (CX) | 3 | More active than SMCC | |
| FaDu | EGFR | Triglycine (CX) | 3 | Similar to SMCC | |
| NCI-N87 | HER2 | GGFG (T-DXd) | - | Comparable to Exo-linker | |
| NCI-N87 | HER2 | Exo-linker | - | Comparable to T-DXd |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of ADCs with a triglycine linker.
Synthesis of Triglycine-Maleimide Linker
Materials:
-
Fmoc-Gly-OH (3 equivalents)
-
H-Gly-resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
Maleic anhydride
-
Acetic anhydride
-
Sodium acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Peptide Synthesis:
-
Swell H-Gly-resin in DMF.
-
Perform standard Fmoc solid-phase peptide synthesis to assemble the triglycine peptide. For each coupling cycle:
-
Deprotect the Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the next Fmoc-Gly-OH using DIC and HOBt as coupling reagents in DMF.
-
Wash the resin with DMF and DCM.
-
-
-
Maleimide Functionalization:
-
After the final Fmoc deprotection, wash the resin-bound triglycine with DMF.
-
Add a solution of maleic anhydride in DMF to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride and sodium acetate in DMF and shake for 1 hour to cyclize the maleamic acid to the maleimide.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Purification:
-
Cleave the triglycine-maleimide linker from the resin using a mixture of TFA, water, and triisopropylsilane.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
ADC Conjugation (Maytansinoid Payload)
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Triglycine-maleimide linker
-
Maytansinoid derivative with a free thiol group (e.g., DM1)
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of a reducing agent (e.g., TCEP) at 37°C for 30-60 minutes. The extent of reduction determines the final drug-to-antibody ratio (DAR).
-
-
Linker-Payload Preparation:
-
React the triglycine-maleimide linker with the thiol-containing maytansinoid (e.g., DM1) in an organic solvent (e.g., DMSO) to form the maleimide-linker-payload construct.
-
-
Conjugation:
-
Add the maleimide-linker-payload construct to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, free linker-payload, and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the average DAR using HIC or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
In Vitro Cytotoxicity Assay
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody solutions
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Add the ADC solutions to the cells and incubate for 72-120 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.
-
Pharmacokinetic (PK) Analysis in Mice
Materials:
-
CD-1 or other appropriate mouse strain
-
ADC formulation
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
ELISA or LC-MS/MS system for ADC quantification
Procedure:
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC to the mice.
-
-
Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, Cmax, AUC) using a non-compartmental analysis software.
-
Lysosomal Processing Assay
Materials:
-
Cancer cell line
-
ADC
-
Cell lysis buffer
-
Lysosomal enrichment kit (optional)
-
LC-MS/MS system for catabolite analysis
-
Bafilomycin A1 (lysosomal processing inhibitor)
Procedure:
-
ADC Incubation:
-
Incubate the cancer cells with the ADC for a defined period (e.g., 4 and 24 hours).
-
For a control, pre-treat cells with bafilomycin A1 to inhibit lysosomal acidification.
-
-
Cell Lysis and Lysosome Isolation:
-
Wash the cells to remove unbound ADC and lyse the cells.
-
(Optional) Isolate the lysosomal fraction using a commercial kit.
-
-
Catabolite Extraction and Analysis:
-
Extract the ADC catabolites from the cell lysate or lysosomal fraction.
-
Analyze the samples by LC-MS/MS to identify and quantify the released payload and its metabolites.
-
In Vivo Xenograft Efficacy Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
ADC and vehicle control formulations
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Implant the cancer cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the ADC or vehicle control intravenously at the desired dose and schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as a measure of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition and assess the statistical significance of the anti-tumor effect.
-
Signaling Pathways and Experimental Workflows
ADC Internalization and Trafficking Pathway
Caption: ADC Internalization and Payload Release Pathway.
Payload-Induced Apoptosis Signaling
Caption: Intrinsic Apoptosis Pathway Induced by ADC Payloads.
General ADC Development Workflow
Caption: General Workflow for ADC Development.
Conclusion
The triglycine (Gly3) motif represents a promising peptide linker for the development of Antibody-Drug Conjugates. Its key advantages include efficient cleavage within the lysosome to release the cytotoxic payload and high stability in plasma, which is comparable to that of non-cleavable linkers. The generation of a carboxylic acid catabolite upon cleavage facilitates its efflux from the acidic lysosome into the cytosol, potentially leading to enhanced potency, particularly in multidrug-resistant cells. However, the charged nature of this catabolite at physiological pH limits the bystander effect, which may be a consideration for the treatment of heterogeneous tumors.
The choice of linker is a critical decision in ADC design, and the triglycine linker offers a valuable option with a distinct profile of stability, payload release, and bystander activity. Further research and clinical development will continue to elucidate the full therapeutic potential of ADCs incorporating this innovative linker technology.
References
Navigating the Crucial Choice: A Technical Guide to Cleavable and Non-Cleavable ADC Linkers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the design of Antibody-Drug Conjugates (ADCs) has become increasingly sophisticated. The linker, the chemical bridge between the monoclonal antibody and the potent cytotoxic payload, plays a pivotal role in the efficacy and safety of these powerful therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core differences between cleavable and non-cleavable ADC linkers, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
The choice between a cleavable and a non-cleavable linker strategy is a critical decision in ADC development, profoundly influencing the therapeutic index.[1] Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the cytotoxic agent only after the complete degradation of the antibody in the lysosome.[2][3] Each approach presents a unique set of advantages and disadvantages that must be carefully considered in the context of the target antigen, the payload's mechanism of action, and the tumor's characteristics.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions (e.g., enzymes, pH, reducing agents) in the tumor microenvironment or within the cell.[4] | Relies on the complete proteolytic degradation of the antibody within the lysosome.[3] |
| Released Payload | Typically the unmodified, potent parent drug. | An amino acid-linker-payload adduct. |
| Bystander Effect | Often potent, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells. | Generally limited or absent, as the released adduct is often charged and membrane-impermeable. |
| Plasma Stability | Can be more susceptible to premature payload release in circulation, potentially leading to off-target toxicity. | Generally exhibit higher plasma stability, leading to a more favorable safety profile. |
| Efficacy in Heterogeneous Tumors | Potentially higher due to the killing of antigen-negative cells. | Potentially lower as efficacy is restricted to antigen-positive cells. |
| Dependence on Target Biology | Less dependent on the rate of lysosomal degradation. | Highly dependent on efficient internalization and lysosomal processing of the ADC. |
Delving Deeper: Mechanisms of Action
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are fundamental to their differential behaviors.
Cleavable linkers are engineered to be labile under specific physiological conditions. The three main strategies for cleavage are:
-
Protease-sensitive linkers: These incorporate peptide sequences, such as the widely used valine-citrulline (vc) motif, that are substrates for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH-sensitive linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the extracellular space.
In contrast, non-cleavable linkers, such as those based on thioether chemistry, lack a specific trigger for payload release. Instead, the entire ADC must be internalized and trafficked to the lysosome, where the antibody component is completely degraded by proteases. This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.
Quantitative Comparison of ADC Performance
The choice of linker has a profound impact on the key performance attributes of an ADC. The following tables summarize representative quantitative data for ADCs with cleavable and non-cleavable linkers.
Table 1: Drug-to-Antibody Ratio (DAR) of Approved ADCs
| ADC | Linker Type | Linker | Payload | Average DAR |
| Brentuximab vedotin (Adcetris®) | Cleavable | Val-Cit | MMAE | ~4 |
| Trastuzumab emtansine (Kadcyla®) | Non-cleavable | SMCC | DM1 | ~3.5 |
| Sacituzumab govitecan (Trodelvy®) | Cleavable | CL2A (pH-sensitive) | SN-38 | ~7.6 |
| Enfortumab vedotin (Padcev®) | Cleavable | Val-Cit | MMAE | ~4 |
Note: DAR values can vary between manufacturing batches.
Table 2: In Vitro Cytotoxicity (IC50) of Representative ADCs
| ADC | Cell Line | Linker Type | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | Cleavable | 14.3 | |
| Trastuzumab emtansine (T-DM1) | SK-BR-3 (HER2+++) | Non-cleavable | 33 | |
| Anti-CD30-vc-MMAE | Karpas 299 (CD30+) | Cleavable | ~5 | N/A |
| Anti-CD30-mc-MMAF | Karpas 299 (CD30+) | Non-cleavable | ~10 | N/A |
Table 3: Plasma Stability of Different Linker Chemistries
| Linker Type | Linker Example | Stability Metric | Value | Reference |
| Peptide | Val-Cit | t1/2 in human plasma | > 7 days | |
| pH-Sensitive | Silyl ether-based | t1/2 in human plasma | > 7 days | |
| Disulfide | SPDB | % intact ADC after 7 days in human plasma | ~50% | N/A |
| Non-cleavable | SMCC | % intact ADC after 7 days in human plasma | > 90% | N/A |
Experimental Protocols for ADC Characterization
Rigorous and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences an ADC's efficacy and safety.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Reduce the ADC sample by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 50 mmol/L and incubating at 37°C. This separates the heavy and light chains of the antibody.
-
Chromatography:
-
Column: Use a reversed-phase column suitable for protein separation (e.g., PLRP-S).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Apply a linear gradient from low to high percentage of Mobile Phase B to elute the light and heavy chains with different numbers of conjugated drugs.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each light chain and heavy chain species (with 0, 1, 2, etc., drugs attached).
-
Calculate the weighted average DAR using the integrated peak areas and the number of drugs for each species. The formula DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100 can be used.
-
Assessment of ADC Plasma Stability
Evaluating the stability of an ADC in plasma is crucial for predicting its pharmacokinetic profile and potential for off-target toxicity.
Methodology: Immunoaffinity Capture followed by LC-MS
-
Incubation: Incubate the ADC in plasma (e.g., human or mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Immunoaffinity Capture: At each time point, isolate the ADC from the plasma matrix using beads coated with an anti-human Fc antibody or Protein A. This step removes plasma proteins that can interfere with the analysis.
-
Elution and Analysis:
-
Elute the captured ADC from the beads.
-
Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
-
Data Analysis:
-
A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
Alternatively, the amount of free payload released into the plasma can be quantified.
-
Plot the percentage of intact ADC or released payload against time to determine the plasma half-life (t1/2) of the ADC.
-
Signaling Pathways of Common ADC Payloads
The cytotoxic payloads employed in ADCs induce cell death through various mechanisms, primarily by disrupting microtubule dynamics or causing DNA damage.
Microtubule Inhibitors
Payloads such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) are potent microtubule inhibitors. They bind to tubulin, the building block of microtubules, and disrupt the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
DNA-Damaging Agents
Payloads like calicheamicin and pyrrolobenzodiazepines (PBDs) exert their cytotoxicity by damaging DNA. These agents can cause double-strand breaks, alkylate DNA bases, or form cross-links between DNA strands. This DNA damage activates cellular DNA damage response pathways, which, if the damage is too extensive to be repaired, trigger apoptosis.
Conclusion: A Tailored Approach to Linker Selection
The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all scenario. A deep understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly advantageous in the context of heterogeneous tumors. However, this comes with the challenge of ensuring sufficient plasma stability to minimize off-target toxicity. Non-cleavable linkers provide superior stability and a potentially wider therapeutic window, but their efficacy is strictly limited to antigen-expressing cells.
As the field of ADCs continues to advance, innovative linker technologies are emerging that aim to combine the best attributes of both approaches. The development of novel cleavable linkers with enhanced stability and site-specific conjugation methods that yield more homogeneous ADCs are paving the way for the next generation of safer and more effective targeted cancer therapies. A thorough and systematic evaluation using the experimental approaches outlined in this guide will be instrumental in realizing the full therapeutic potential of these promising drug candidates.
References
The Genesis and Engineering of Mal-C2-Gly3-EDA: A Core Component in Antibody-Drug Conjugate Design
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The field of antibody-drug conjugates (ADCs) has been revolutionized by the sophisticated design of linkers that connect monoclonal antibodies to potent cytotoxic payloads. The Mal-C2-Gly3-EDA linker represents a strategic amalgamation of chemical moieties, each selected to impart specific, desirable properties to the resulting ADC. This technical guide delves into the plausible discovery and development history of this compound, dissecting the rationale behind its constituent parts. We provide a detailed overview of its presumed synthesis, characterization, and the experimental protocols necessary to evaluate its performance. This document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the creation of next-generation targeted cancer therapeutics.
Introduction: The Critical Role of Linkers in ADC Efficacy
The therapeutic success of an antibody-drug conjugate is critically dependent on the linker that bridges the antibody and the cytotoxic agent. An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][] Upon internalization of the ADC into the target cancer cell, the linker must then be efficiently cleaved to liberate the payload in its active form. The design of the this compound linker reflects a thoughtful approach to addressing these dual requirements of stability and conditional release.
Deconstructing this compound: A Rationale-Driven Design
While a specific, documented discovery timeline for "this compound" is not publicly available, its design can be inferred from the logical progression of ADC linker technology. Each component of this linker addresses known challenges in the field.
-
Maleimide (Mal): The maleimide group is a widely utilized functional group for bioconjugation, specifically for its high reactivity and specificity towards thiol groups, such as those found in the cysteine residues of antibodies.[3][] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions.[3] However, the stability of the resulting succinimide ring has been a subject of extensive research, as it can undergo a retro-Michael reaction, leading to premature drug release. Strategies to mitigate this, such as hydrolysis of the succinimide ring, have been developed to enhance in vivo stability.
-
C2 Spacer: The "C2" likely refers to a two-carbon (ethyl) spacer. Spacers are incorporated into ADC linkers to physically separate the hydrophobic payload from the antibody, which can help to mitigate aggregation and improve the pharmacokinetic properties of the ADC. The length and chemical nature of the spacer can influence the overall solubility, stability, and enzymatic accessibility of the linker.
-
Triglycine (Gly3): The triglycine peptide motif serves as a flexible and hydrophilic spacer. The use of glycine residues in peptide linkers is common due to their small size and lack of a side chain, which imparts flexibility. This flexibility can be crucial for allowing proteases access to the cleavage site. Furthermore, the hydrophilic nature of the glycine peptide can help to counterbalance the hydrophobicity of the payload, improving the overall solubility and pharmacokinetic profile of the ADC. Peptide linkers are often designed to be substrates for lysosomal proteases, such as cathepsins, which are abundant in the intracellular environment of cancer cells.
-
Ethylenediamine (EDA): Ethylenediamine is a short, flexible, and hydrophilic diamine. In the context of this linker, it likely serves as a connecting unit, potentially to the cytotoxic payload. Its inclusion can further enhance the hydrophilicity of the linker-payload construct.
The logical assembly of these components suggests a design aimed at creating a stable, hydrophilic, and enzymatically cleavable linker system for targeted drug delivery.
Experimental Protocols
The following sections detail generalized experimental protocols that would be essential for the synthesis and evaluation of an ADC employing the this compound linker.
Synthesis of the this compound Linker-Payload Conjugate
A plausible synthetic route would involve the sequential coupling of the constituent amino acids and spacers, followed by the introduction of the maleimide group and conjugation to the payload.
Protocol: Solid-Phase Peptide Synthesis of the Gly3-EDA Moiety
-
Resin Preparation: Start with a rink amide resin to ultimately yield a C-terminal amide upon cleavage.
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Activate the first Fmoc-protected glycine (Fmoc-Gly-OH) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow it to react.
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent two glycine residues.
-
EDA Coupling: Couple Boc-protected ethylenediamine to the N-terminus of the peptide chain using similar coupling conditions.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc protecting group from the EDA moiety.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol: Conjugation to Maleimide-C2 and Payload
-
Maleimide Introduction: React the purified Gly3-EDA peptide with an activated N-succinimidyl ester of a maleimide-containing C2 spacer (e.g., SMCC) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).
-
Payload Conjugation: Activate the cytotoxic payload with a suitable functional group (e.g., carboxylic acid) and react it with the free amine of the EDA portion of the this compound linker.
-
Purification: Purify the final linker-payload conjugate using reverse-phase HPLC.
Antibody-Drug Conjugation
Protocol: Thiol-Maleimide Conjugation
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent (e.g., TCEP, DTT) in a suitable buffer. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Conjugation Reaction: Add the this compound-payload conjugate to the reduced antibody solution. Allow the maleimide groups to react with the free thiols on the antibody.
-
Quenching: Quench any unreacted maleimide groups with a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purification: Purify the resulting ADC using size-exclusion chromatography or hydrophobic interaction chromatography to remove unconjugated linker-payload and other impurities.
Characterization of the ADC
Table 1: Analytical Methods for ADC Characterization
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry | To determine the average number of drug molecules conjugated per antibody, a critical quality attribute influencing efficacy and toxicity. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC)-HPLC | To assess the percentage of monomeric ADC and quantify high molecular weight aggregates. |
| Conjugation Site Analysis | Peptide Mapping with LC-MS/MS | To identify the specific cysteine residues on the antibody that have been conjugated. |
| In Vitro Stability | Incubation in plasma followed by LC-MS analysis | To evaluate the stability of the linker and the rate of premature drug release in a biologically relevant matrix. |
| In Vitro Potency | Cell-based cytotoxicity assays | To determine the cytotoxic activity of the ADC against target antigen-positive cancer cell lines. |
| Enzymatic Cleavage | Incubation with lysosomal enzymes (e.g., Cathepsin B) followed by HPLC or LC-MS | To confirm that the peptide linker is susceptible to cleavage by relevant intracellular proteases. |
Visualizing the Process: Workflows and Pathways
ADC Synthesis and Mechanism of Action Workflow
In Vitro Stability Assessment Workflow
Quantitative Data Summary
While specific data for this compound is not available, the following table provides a template for summarizing key quantitative data that should be generated during the development of an ADC with this linker.
Table 2: Template for Quantitative Data Summary of a this compound ADC
| Parameter | Value | Units |
| Average DAR | e.g., 3.8 | - |
| Monomer Purity | e.g., >98 | % |
| In Vitro Potency (IC50) | e.g., 10 | ng/mL |
| Plasma Stability (t1/2) | e.g., >100 | hours |
| Enzymatic Cleavage Rate | e.g., 50 | % in 4h |
| Maximum Tolerated Dose (MTD) in vivo | e.g., 10 | mg/kg |
| Tumor Growth Inhibition (TGI) in vivo | e.g., 80 | % |
Conclusion
The this compound linker is a prime example of rational design in ADC technology, where each component is chosen to fulfill a specific function. By combining a stable antibody conjugation moiety, a flexible and hydrophilic peptide spacer, and appropriate connecting elements, this linker is engineered to provide a favorable balance of in vivo stability and efficient intracellular payload release. The experimental protocols and characterization methods outlined in this guide provide a framework for the development and evaluation of ADCs incorporating this and similar linker technologies, paving the way for more effective and safer cancer therapies.
References
The Lynchpin of Targeted Therapy: A Technical Guide to the Theoretical Principles of Antibody-Drug Conjugate Linker Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision oncology, offering the potential to deliver highly potent cytotoxic agents directly to cancer cells while sparing healthy tissues.[1] The success of these complex biotherapeutics hinges on the intricate interplay of three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that bridges the two.[2] While the antibody provides the targeting capability and the payload delivers the therapeutic effect, the linker is the critical lynchpin that dictates the overall stability, efficacy, and safety profile of the ADC.[] This in-depth technical guide elucidates the core theoretical principles of ADC linker design, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field.
The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers
The fundamental design choice in ADC linker technology lies in its intended release mechanism: cleavable or non-cleavable. This decision profoundly impacts the ADC's mechanism of action, pharmacokinetic properties, and therapeutic window.[4]
Cleavable Linkers: Engineering Controlled Release
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell, releasing the payload in its active form.[5] This controlled release is achieved by incorporating specific chemical moieties that are sensitive to the unique physiological conditions of the tumor.
Mechanisms of Cleavage:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.
-
pH-Sensitive Linkers: Exploiting the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), these linkers, such as hydrazones, undergo hydrolysis to release the payload.
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are selectively cleaved in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione compared to the extracellular environment.
The primary advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors. However, this can also lead to higher off-target toxicity if the linker is not sufficiently stable in circulation.
Non-Cleavable Linkers: The Stability-First Approach
In contrast, non-cleavable linkers form a stable covalent bond, typically a thioether bond, between the antibody and the payload. Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization. This results in the release of the payload still attached to the linker and a single amino acid residue.
The principal advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window. However, the absence of a bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogeneous antigen expression.
The Chemistry of Connection: Key Linker Chemistries
The choice of chemical reactions to conjugate the linker to the antibody and the payload is critical for producing a stable and homogeneous ADC.
-
Maleimide Chemistry: This is a widely used method for conjugating linkers to cysteine residues on the antibody. It involves the reaction of a maleimide group on the linker with a thiol group of a cysteine. While effective, maleimide-based conjugates can be susceptible to retro-Michael reactions, leading to premature drug release.
-
"Click" Chemistry: This refers to a class of reactions that are rapid, high-yielding, and biocompatible. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example used in ADC development to form stable triazole linkages.
-
Enzyme-Mediated Ligation: Techniques like microbial transglutaminase (MTG) allow for site-specific conjugation of linkers to glutamine residues on the antibody, resulting in more homogeneous ADCs.
Impact on ADC Performance: A Quantitative Perspective
The choice of linker has a profound and measurable impact on the key performance indicators of an ADC, including stability, potency, and in vivo efficacy.
Plasma Stability
The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicities. This is often assessed by measuring the drug-to-antibody ratio (DAR) or the concentration of intact ADC over time in plasma.
| Linker Type | ADC Example | Animal Model | Plasma Half-life (t½) | Key Findings | Reference(s) |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 | Mouse | 10.4 days | High stability in circulation. | |
| Cleavable (Val-Cit) | Anti-HER2-MMAF | Mouse | >95% payload loss after 14 days | Susceptible to cleavage by mouse carboxylesterase. | |
| Cleavable (Triglycyl Peptide) | Trastuzumab-DM1 | Mouse | 9.9 days | Comparable stability to non-cleavable SMCC linker. | |
| Cleavable (Hydrazone) | Silyl ether linker-MMAE | Human Plasma | > 7 days | Significantly more stable than traditional hydrazone linkers. |
In Vitro Cytotoxicity
The potency of an ADC is evaluated by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | ADC Example | Cell Line | IC50 Value | Key Findings | Reference(s) |
| Cleavable (Val-Cit) | Anti-HER2-MMAE | SKBR3 (HER2+) | 14.3 pM | Potent cytotoxicity in antigen-positive cells. | |
| Cleavable (β-galactosidase) | Trastuzumab-MMAE | SKBR3 (HER2+) | 8.8 pM | More potent than the corresponding Val-Cit ADC. | |
| Non-Cleavable | PEG-ADC | SKBR3 (HER2+) | Significantly higher than cleavable counterparts | Lower in vitro potency compared to cleavable linkers. | |
| Cleavable (GPLG) | SMDC-MMAE | U87MG | 0.5 nM | High potency dependent on enzyme presence. |
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in preclinical xenograft models.
| Linker Type | ADC Example | Xenograft Model | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| Cleavable (Val-Ala) | F16-MMAE | Lung Cancer | High | Demonstrated the best tumor growth inhibition among tested cleavable linkers. | |
| Non-Cleavable | F16-MMAE | Lung Cancer | Inactive | Non-cleavable counterpart showed no in vivo activity. | |
| Cleavable (Triglycyl Peptide) | EGFR-CX-DM1 | NSCLC | High | More active at a lower dose compared to SMCC-DM1 ADC. | |
| Cleavable (Novel Peptide) | Anti-HER2-Topo1 | HER2+ | High | Efficient anti-tumor activity even at a low DAR of 2. |
Visualizing the Principles: Signaling Pathways and Experimental Workflows
To further elucidate the theoretical principles of ADC linker design, the following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures.
Experimental Protocols for Key Assays
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the change in Drug-to-Antibody Ratio (DAR) and the release of free payload over time.
Materials:
-
ADC of interest
-
Human or animal plasma (e.g., mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for ADC capture
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
For DAR analysis: a. Capture the ADC from the plasma sample using Protein A or G magnetic beads. b. Wash the beads with PBS to remove unbound plasma proteins. c. Elute the ADC from the beads. d. Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.
-
For free payload analysis: a. Precipitate proteins from the plasma sample using a solvent like acetonitrile. b. Centrifuge to pellet the precipitated proteins. c. Collect the supernatant containing the free payload. d. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the half-life of the ADC linker based on the rate of DAR decrease or payload release.
In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the cytotoxic potency (IC50) of an ADC against cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plate for a period that allows for several cell doublings (typically 72-120 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the reagent to produce a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at different dose levels).
-
Administer the treatments, typically via intravenous injection, according to a predetermined schedule.
-
Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
The study is typically concluded when the tumors in the control group reach a predetermined size or after a specified duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Future Directions and Emerging Concepts
The field of ADC linker design is continuously evolving, with several exciting areas of research poised to further enhance the therapeutic potential of these agents.
-
Novel Cleavage Chemistries: Researchers are exploring new enzyme-labile linkers, such as those sensitive to β-glucuronidase, which is overexpressed in the tumor microenvironment of some cancers, and legumain.
-
Dual-Payload ADCs: The development of linkers that can accommodate and release two different payloads with distinct mechanisms of action is a promising strategy to overcome drug resistance.
-
Site-Specific Conjugation: Advances in antibody engineering and conjugation chemistry are enabling the production of more homogeneous ADCs with a precisely controlled DAR and site of conjugation, leading to improved pharmacokinetic properties and a wider therapeutic index.
-
Conditionally Stable Linkers: These innovative linkers are designed to be exceptionally stable in circulation but undergo a conformational change or activation upon reaching the tumor, priming them for cleavage.
Conclusion
The linker is a deceptively complex component of an ADC that plays a pivotal role in its success or failure. The choice between a cleavable and non-cleavable linker, the specific chemistry employed, and the site of conjugation all have profound implications for the stability, potency, and safety of the therapeutic. A deep understanding of the theoretical principles of linker design, supported by robust experimental validation, is essential for the rational design of the next generation of antibody-drug conjugates that will continue to transform the landscape of cancer therapy.
References
Methodological & Application
Application Notes & Protocols: Conjugation of Mal-C2-Gly3-EDA to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[1][2][][4] The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety.[1] This document provides a detailed protocol for the conjugation of a specific cleavable linker, Mal-C2-Gly3-EDA, to an antibody.
The this compound linker features a maleimide group for covalent attachment to thiol groups on the antibody, a C2 spacer, a triglycine (Gly3) peptide sequence that can be cleaved by intracellular proteases, and an ethylenediamine (EDA) moiety for drug attachment. The conjugation process relies on the Michael addition reaction, where the maleimide group reacts with sulfhydryl groups (-SH) of cysteine residues on the antibody to form a stable thioether bond. These sulfhydryl groups are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region.
While the maleimide-thiol linkage is widely used due to its fast reaction kinetics and specificity, the resulting thiosuccinimide bond can exhibit instability, potentially leading to premature drug release through a retro-Michael reaction. Factors such as the local chemical environment and the use of N-aryl maleimides can influence the stability of this linkage. This protocol outlines the steps for antibody reduction, conjugation, purification, and characterization to generate a stable and effective ADC.
Experimental Protocols
This section details the step-by-step methodologies for the conjugation of this compound to a typical IgG antibody.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., IgG1) | User-provided | Targeting moiety |
| This compound-Payload Conjugate | User-synthesized | Linker-drug component |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | Reaction and storage buffer |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | Solvent for linker-drug conjugate |
| N-acetylcysteine (NAC) | Various | Quenching agent |
| Sephadex G-25 or equivalent SEC column | Various | Purification of ADC |
| Sodium Azide (NaN3) | Various | Preservative for long-term storage |
| Bovine Serum Albumin (BSA) | Various | Stabilizer for long-term storage |
| EDTA | Various | Chelating agent to prevent re-oxidation of thiols |
Antibody Preparation and Reduction
The interchain disulfide bonds of the antibody must be partially reduced to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose as it is stable and does not need to be removed before conjugation.
-
Antibody Solution Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., PBS pH 7.2-7.4 containing 1 mM EDTA). The buffer should be degassed to minimize oxygen, which can promote re-oxidation of thiols.
-
Reduction with TCEP : Add a 10- to 40-fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired number of free thiols per antibody, which will influence the final drug-to-antibody ratio (DAR).
-
Incubation : Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.
Conjugation Reaction
-
Linker-Payload Preparation : Prepare a 10 mM stock solution of the this compound-payload conjugate in anhydrous DMSO. This solution should be prepared immediately before use.
-
Conjugation : Add a 5- to 20-fold molar excess of the this compound-payload stock solution to the reduced antibody solution. The reaction should be performed at room temperature for 1-2 hours or at 4°C overnight, protected from light. The final concentration of DMSO in the reaction mixture should ideally not exceed 10%.
-
Quenching : After the incubation period, quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the maleimide linker to react with any unreacted maleimide groups. Incubate for an additional 15-20 minutes.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted linker-payload, excess quenching agent, and other small molecules. Size exclusion chromatography (SEC) is a commonly used method.
-
Column Equilibration : Equilibrate a Sephadex G-25 (or equivalent) desalting column with sterile PBS (pH 7.4).
-
Sample Loading : Load the quenched reaction mixture onto the equilibrated column.
-
Elution : Elute the ADC with PBS (pH 7.4) according to the column manufacturer's instructions. The larger ADC will elute first, while smaller molecules will be retained.
-
Fraction Collection : Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by monitoring absorbance at 280 nm.
Characterization of the ADC
The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Drug-to-Antibody Ratio (DAR) Determination : The average number of drug molecules conjugated to each antibody can be determined using methods such as:
-
UV-Vis Spectroscopy : Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC-HPLC) : This is a powerful technique to separate ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ADC and thus the number of conjugated drug-linker molecules.
-
-
Purity and Aggregation Analysis :
-
Size Exclusion Chromatography (SEC-HPLC) : Used to assess the level of aggregation in the final ADC product.
-
SDS-PAGE : Can be used to confirm the covalent attachment of the drug-linker to the antibody and to assess the purity of the conjugate.
-
Storage of the ADC
For long-term storage, it is recommended to add stabilizers such as 5-10 mg/mL BSA and a preservative like 0.01-0.03% sodium azide to the purified ADC solution. The ADC should be stored at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%. Under these conditions, the ADC conjugate should be stable for a year or longer.
Data Presentation
Quantitative data from the conjugation and characterization steps should be summarized in tables for clear comparison.
Table 1: Conjugation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration (mg/mL) | 5 | 5 | 10 |
| TCEP:Antibody Molar Ratio | 10:1 | 20:1 | 20:1 |
| Linker-Payload:Antibody Molar Ratio | 10:1 | 10:1 | 15:1 |
| Reaction Temperature (°C) | 22 | 22 | 4 |
| Reaction Time (hours) | 2 | 2 | 16 |
Table 2: ADC Characterization Results
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Average DAR (HIC-HPLC) | 3.5 | 3.8 | 4.1 |
| Purity (SEC-HPLC) (%) | >98 | >98 | >97 |
| Monomer Content (SEC-HPLC) (%) | >99 | >99 | >98 |
| Antibody Recovery (%) | 85 | 82 | 80 |
Visualizations
Experimental Workflow
Caption: Workflow for antibody-drug conjugation.
Maleimide-Thiol Conjugation Chemistry
Caption: Maleimide-thiol conjugation reaction.
Instability of Thiosuccinimide Linkage
Caption: Instability via retro-Michael reaction.
References
Application Notes and Protocols for the Use of Mal-C2-Gly3-EDA in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. Mal-C2-Gly3-EDA is a cleavable linker system designed for the development of ADCs. It features a maleimide group for conjugation to antibody sulfhydryl groups, a short polyethylene glycol (C2) spacer, a triglycine (Gly3) peptide sequence that is susceptible to cleavage by lysosomal proteases, and an ethylenediamine (EDA) moiety for attachment of the cytotoxic payload.
This document provides detailed application notes and protocols for the preparation and characterization of ADCs using the this compound linker, with a particular focus on its use with the potent DNA topoisomerase I inhibitor, PNU-159682.
Principle of this compound in ADC Preparation
The preparation of an ADC using this compound involves a multi-step process that begins with the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups. A pre-formed drug-linker construct, in this case, this compound-PNU-159682, is then conjugated to these sulfhydryl groups via a stable thioether bond formed with the maleimide moiety. Following conjugation, the resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro potency.
The triglycine peptide within the linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage releases the cytotoxic payload inside the cancer cell, leading to cell death.
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM in water)
-
Reduction Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Desalting columns or centrifugal ultrafiltration devices (30 kDa MWCO)
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL in Reduction Buffer.
-
Add a 10-20 fold molar excess of TCEP solution to the antibody solution. The exact molar ratio should be optimized for each antibody to achieve the desired average DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with conjugation buffer or by using a centrifugal ultrafiltration device.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Conjugation of this compound-Payload to Reduced Antibody
This protocol details the conjugation of the maleimide-functionalized drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound-PNU-159682 (or other desired payload construct) dissolved in an organic solvent (e.g., DMSO or DMA)
-
Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., 100-fold molar excess of N-acetylcysteine in conjugation buffer)
Procedure:
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in ice-cold Conjugation Buffer.
-
Prepare the this compound-PNU-159682 solution in a minimal amount of organic solvent.
-
Add the drug-linker solution to the reduced antibody solution with gentle stirring. A typical starting molar excess of the drug-linker over the antibody is 4-8 fold. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour.
-
Quench the reaction by adding the quenching solution to react with any unreacted maleimide groups. Incubate for an additional 20 minutes at room temperature.
ADC Purification
This protocol describes the purification of the ADC from unreacted components.
Materials:
-
Quenched conjugation reaction mixture
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Hydrophobic Interaction Chromatography (HIC) system with a suitable column (e.g., Butyl or Phenyl)
-
Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Sephacryl S-200)
Procedure:
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate the HIC column with a high-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Dilute the quenched reaction mixture with the high-salt buffer and load it onto the column.
-
Elute the ADC species using a decreasing salt gradient. Species with a higher DAR are more hydrophobic and will elute later.
-
Collect fractions and analyze for purity and DAR.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the desired HIC fractions and concentrate using a centrifugal ultrafiltration device.
-
Equilibrate the SEC column with Purification Buffer.
-
Load the concentrated ADC solution onto the SEC column to remove aggregates and residual small molecules.
-
Collect the monomeric ADC peak.
-
-
Buffer Exchange:
-
Perform a final buffer exchange into a suitable formulation buffer using a desalting column or centrifugal ultrafiltration.
-
-
Sterile filter the final ADC product through a 0.22 µm filter and store at 2-8°C or frozen at -20°C or -80°C for long-term storage.
ADC Characterization
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
Method 1: UV-Vis Spectrophotometry
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., ~490 nm for PNU-159682).
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these wavelengths.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Analyze the purified ADC by HIC as described in the purification section.
-
The chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR by determining the area of each peak and using a weighted average formula.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Analyze the intact ADC by LC-MS.
-
Deconvolute the mass spectrum to identify the masses of the different drug-loaded antibody species.
-
Calculate the average DAR from the relative abundance of each species.
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.
-
Incubate the plates for 72-96 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data Summary
The following tables provide representative quantitative data for ADCs prepared using triglycine-containing cleavable linkers and the PNU-159682 payload.
Note: The data in Table 1 is a representative example from a study using a similar triglycyl peptide linker (CX) and is intended to provide an indication of expected results.[1][2] Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative ADC Characterization Data
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC / LC-MS |
| Conjugation Efficiency | > 90% | UV-Vis / HIC |
| Monomer Content | > 95% | SEC |
Table 2: In Vitro Cytotoxicity of PNU-159682 and a Representative ADC
| Compound | Cell Line | Target Antigen | IC50 (nM) |
| PNU-159682 (Free Drug) | BJAB.Luc | CD22 | 0.10[3][] |
| PNU-159682 (Free Drug) | Granta-519 | - | 0.020[3] |
| PNU-159682 (Free Drug) | SuDHL4.Luc | - | 0.055 |
| PNU-159682 (Free Drug) | WSU-DLCL2 | - | 0.1 |
| PNU-159682 (Free Drug) | HT-29 | - | 0.577 (IC70) |
| Representative anti-EpCAM-CX-DM1 ADC | Calu-3 | EpCAM | ~5-10 |
| Representative anti-EGFR-CX-DM1 ADC | HSC-2 | EGFR | ~1-5 |
Table 3: Representative In Vivo Efficacy Data of a Triglycyl Linker ADC
| ADC | Xenograft Model | Dose | Tumor Growth Inhibition (%) |
| anti-EpCAM-CX-DM1 | Calu-3 | 5 mg/kg | Significant tumor regression |
| anti-EGFR-CX-DM1 | HSC-2 | 5 mg/kg | Significant tumor regression |
Visualizations
Experimental Workflow for ADC Preparation
Caption: Workflow for the preparation of an ADC using this compound linker.
ADC Mechanism of Action and Signaling Pathway
Caption: Mechanism of action of a this compound-PNU-159682 ADC.
References
Application Notes and Protocols for Mal-C2-Gly3-EDA Payload Attachment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-C2-Gly3-EDA linker is a crucial tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[][2][3] This linker system facilitates the covalent attachment of a cytotoxic payload to a monoclonal antibody or other targeting protein. The maleimide group specifically and efficiently reacts with free thiol (sulfhydryl) groups on the protein, forming a stable thioether bond.[][5] The "C2" refers to a two-carbon spacer, "Gly3" is a triglycine peptide sequence, and "EDA" is ethylenediamine. This composition provides a defined spacing and can influence the stability and release characteristics of the payload.
These application notes provide a detailed, step-by-step guide for the attachment of a payload to a thiol-containing protein, such as a monoclonal antibody, using the this compound linker.
Reaction Principle and Signaling Pathway
The core of the conjugation chemistry is the Michael addition reaction between the maleimide group of the linker and a thiol group from a cysteine residue on the antibody. This reaction is highly selective for thiols within a pH range of 6.5-7.5. The resulting thioether bond is stable under physiological conditions, ensuring the integrity of the ADC in circulation. The linker may be designed to be cleavable under specific conditions within the target cell, releasing the payload to exert its cytotoxic effect.
References
Application Notes and Protocols for Site-Specific Antibody Conjugation Using Mal-C2-Gly3-EDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-C2-Gly3-EDA linker is a valuable tool for the development of site-specific antibody-drug conjugates (ADCs). This cleavable linker system incorporates a maleimide group for covalent attachment to thiol moieties on the antibody, a stable peptide sequence (Gly3), and an ethylenediamine (EDA) spacer. The maleimide group enables precise conjugation to engineered cysteines or reduced interchain disulfides, leading to ADCs with a defined drug-to-antibody ratio (DAR) and improved homogeneity compared to stochastic conjugation methods.
The cleavable nature of the linker is designed to ensure stable drug attachment in systemic circulation while allowing for efficient release of the cytotoxic payload within the target cell, typically through enzymatic cleavage in the lysosomal compartment. These application notes provide an overview of the properties of this compound, detailed protocols for its use in ADC development, and methods for the characterization of the resulting conjugates.
Key Features of this compound
-
Site-Specific Conjugation: The maleimide group reacts specifically with free thiol groups, enabling controlled conjugation to engineered cysteines or reduced native disulfides.
-
Cleavable Linker: The linker is designed to be stable in the bloodstream and cleaved intracellularly to release the payload.
-
Defined Stoichiometry: Site-specific conjugation allows for the production of ADCs with a uniform drug-to-antibody ratio (DAR), leading to a more homogeneous product with predictable properties.
-
Hydrophilic Spacer: The triglycine (Gly3) peptide component can enhance the solubility and reduce the aggregation potential of the resulting ADC.
Experimental Protocols
Antibody Preparation for Thiol-Maleimide Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for conjugation. For antibodies with engineered cysteines, this reduction step may be modified or omitted.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Borate buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 1 mM EDTA, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Incubator or water bath
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in borate buffer.
-
Reducing Agent Preparation: Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.
-
Antibody Reduction: Add a 10-20 molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized for each antibody to achieve the desired number of free thiols.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Purification: Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Quantification of Free Thiols (Optional but Recommended): Determine the number of free thiol groups per antibody using Ellman's reagent (DTNB) assay to confirm the extent of reduction.
Conjugation of this compound-Payload to Reduced Antibody
This protocol outlines the conjugation of a pre-prepared this compound-payload construct to the reduced antibody.
Materials:
-
Reduced monoclonal antibody with free thiol groups
-
This compound-payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Reaction tubes
Procedure:
-
Prepare Drug-Linker Solution: Dissolve the this compound-payload in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-10 molar excess of the this compound-payload solution to the reduced antibody. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. Protect the reaction from light if the payload is light-sensitive.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetylcysteine can be added in excess to react with any unreacted maleimide groups.
Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted drug-linker and other small molecules.
Materials:
-
Crude ADC reaction mixture
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)
-
Appropriate buffers for the chosen purification method
-
Concentration/diafiltration devices
Procedure:
-
Purification: Purify the ADC using a suitable chromatography method.
-
Size-Exclusion Chromatography (SEC): This method separates the larger ADC from smaller, unreacted drug-linker molecules.
-
Protein A Affinity Chromatography: This method is effective for purifying IgG-based ADCs.
-
-
Buffer Exchange: Exchange the buffer of the purified ADC into a formulation buffer suitable for storage (e.g., PBS or a proprietary formulation buffer). This can be done using a desalting column or through diafiltration.
-
Concentration: Concentrate the final ADC product to the desired concentration using an appropriate ultrafiltration device.
-
Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
-
UV-Vis Spectrophotometry: This is a relatively simple method that can be used if the drug has a distinct UV absorbance from the antibody. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates different ADC species based on their hydrophobicity. Since the conjugation of a drug-linker increases the hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) can be resolved. The average DAR can be calculated from the relative peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or deglycosylated ADC can provide precise mass information, allowing for the direct determination of the number of conjugated drug-linkers and the calculation of the DAR.
Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is the standard method to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates) and fragments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the ADC.
In Vitro Stability Assessment
Protocol for Serum Stability:
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in human or mouse serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Analysis: Analyze the samples by a suitable method (e.g., ELISA to capture the ADC followed by LC-MS analysis of the released drug, or HIC-HPLC to monitor changes in the DAR profile) to determine the extent of drug deconjugation over time.
Data Presentation
The following tables present hypothetical data for an ADC generated using the this compound linker. This data is for illustrative purposes and actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Summary of ADC Characterization
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Purity (Monomer) | >98% | SEC-HPLC |
| Aggregate Content | <2% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Serum Stability of ADC
| Time (hours) | % Intact ADC (Remaining Conjugated Drug) |
| 0 | 100 |
| 24 | 98 |
| 48 | 95 |
| 72 | 92 |
| 96 | 89 |
| 168 | 85 |
Visualizations
Application Notes and Protocols for In Vitro Cell-Based Assays Using Mal-C2-Gly3-EDA Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] ADCs combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecule drugs.[2] An ideal ADC remains stable in circulation, precisely targets cancer cells, and releases its cytotoxic payload upon internalization.[3] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's efficacy, stability, and safety profile.[4]
This document provides detailed application notes and protocols for the in vitro evaluation of ADCs utilizing the Mal-C2-Gly3-EDA linker. This is a cleavable linker system where "Mal" refers to a maleimide group for stable conjugation to antibody cysteines, and "C2-Gly3-EDA" is a peptide sequence designed for enzymatic cleavage inside the target cell.[5] Understanding the in vitro characteristics of these ADCs is a crucial first step in the preclinical development process, allowing for the selection of promising candidates for further in vivo studies.
Mechanism of Action of this compound ADCs
ADCs constructed with the this compound linker exert their cytotoxic effect through a multi-step process that leverages both the specificity of the antibody and the intracellular environment of the cancer cell. The general mechanism is initiated by the binding of the ADC to a specific antigen overexpressed on the surface of tumor cells.
Following binding, the ADC-antigen complex is internalized by the cell, typically through the endosomal-lysosomal pathway. Within the acidic and enzyme-rich environment of the lysosome, the triglycine (Gly3) portion of the linker is recognized and cleaved by proteases, such as Cathepsin B. This enzymatic cleavage liberates the active cytotoxic payload from the antibody. The released payload can then diffuse into the cytoplasm or nucleus to engage its molecular target (e.g., DNA or microtubules), leading to cell cycle arrest and apoptosis. Furthermore, if the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
Key In Vitro Assays
A comprehensive in vitro evaluation of ADCs with cleavable linkers involves several key assays to characterize their efficacy, specificity, and mechanism of action.
-
Target-Specific Cytotoxicity Assay: This is a foundational assay to determine the potency of an ADC. It measures the dose-dependent killing of cancer cells that express the target antigen (antigen-positive) compared to cells that do not (antigen-negative). The primary output is the half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit cell growth by 50%. A potent and specific ADC will have a low IC₅₀ value in antigen-positive cells and a significantly higher IC₅₀ in antigen-negative cells.
-
Bystander Effect Assay: This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells. This is a crucial mechanism for treating solid tumors, which are often heterogeneous in antigen expression. The bystander effect is typically assessed using a co-culture system of antigen-positive and antigen-negative cells.
-
Internalization Assay: For ADCs with intracellularly-cleaved linkers like this compound, internalization is a prerequisite for payload release and efficacy. These assays confirm that the ADC is actively taken up by the target cells upon binding to its antigen.
Experimental Protocols
Protocol 1: Target-Specific Cytotoxicity Assay (MTT-Based)
This protocol describes a colorimetric method using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Materials and Reagents
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC stock solution
-
Control articles: unconjugated antibody, free cytotoxic payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
References
- 1. benchchem.com [benchchem.com]
- 2. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding ADCs: An Introduction to Targets | AxisPharm [axispharm.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Animal Models for Testing Mal-C2-Gly3-EDA ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3] The efficacy and safety of an ADC are critically dependent on its components: a specific monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. This document focuses on ADCs utilizing the Mal-C2-Gly3-EDA linker , a cleavable linker system.[4][5]
The this compound linker contains a maleimide group for conjugation to the antibody, a valine-citrulline (Val-Cit) dipeptide cleavable by lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyl carbamate (PABC) spacer. This design ensures stability in systemic circulation and efficient payload release within the target cancer cell's lysosome.
Preclinical in vivo evaluation is a critical step in ADC development. Animal models, particularly xenograft models using immunodeficient mice, are widely used to assess the anti-tumor efficacy and toxicity profile of novel ADCs. This document provides detailed application notes and protocols for establishing and utilizing such models for ADCs featuring the this compound linker.
Mechanism of Action of a this compound ADC
The following diagram illustrates the general mechanism of action for an ADC employing a protease-cleavable linker like this compound.
References
Application Notes and Protocols for the Characterization of Mal-C2-Gly3-EDA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-C2-Gly3-EDA (Maleimido-C2-Glycine3-Ethylenediamine) linker is a cleavable linker system utilized in the development of antibody-drug conjugates (ADCs). This linker incorporates a maleimide group for covalent attachment to cysteine residues on an antibody, a peptide sequence (Gly3) that can be susceptible to cleavage in the lysosomal environment, and an ethylenediamine spacer. The thorough characterization of ADCs employing this linker is critical to ensure their safety, efficacy, and stability. This document provides detailed application notes and protocols for the essential analytical methods used to characterize this compound conjugates.
Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
Application Note: UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[1] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the conjugated small molecule drug (at a different wavelength).[2] By measuring the absorbance of the ADC at these two wavelengths, and knowing the extinction coefficients of the antibody and the drug, the average number of drug molecules conjugated to each antibody can be calculated using the Beer-Lambert law.[1][2] It is crucial that the drug has a chromophore with an absorbance maximum sufficiently separated from the protein's absorbance at 280 nm.[2]
Experimental Protocol:
-
Determine the maximum absorption wavelength (λ_max_) of the free drug by scanning its absorbance spectrum.
-
Accurately determine the molar extinction coefficients (ε) for the antibody at 280 nm (ε_Ab, 280_), the drug at 280 nm (ε_Drug, 280_), and the drug at its λ_max_ (ε_Drug, λmax_).
-
Measure the absorbance of the this compound conjugate solution at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_).
-
Calculate the concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the conjugate sample using the following equations:
-
C_Ab_ = (A_280_ - (A_λmax_ / ε_Drug, λmax_) * ε_Drug, 280_) / ε_Ab, 280_
-
C_Drug_ = A_λmax_ / ε_Drug, λmax_
-
-
Calculate the average DAR:
-
DAR = C_Drug_ / C_Ab_
-
Quantitative Data Summary (Example):
| Parameter | Value |
| Antibody Concentration (mg/mL) | 1.0 |
| A_280_ of Conjugate | 1.45 |
| A_λmax_ of Conjugate | 0.35 |
| ε_Ab, 280_ (M⁻¹cm⁻¹) | 210,000 |
| ε_Drug, λmax_ (M⁻¹cm⁻¹) | 25,000 |
| ε_Drug, 280_ (M⁻¹cm⁻¹) | 5,000 |
| Calculated Average DAR | 3.8 |
Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Application Note: HIC is a powerful technique for determining the distribution of different drug-loaded species in an ADC preparation. The conjugation of a hydrophobic drug via the this compound linker increases the overall hydrophobicity of the antibody. HIC separates these species based on their hydrophobicity, with higher drug-loaded species exhibiting stronger retention on the column. This method allows for the quantification of the relative abundance of antibodies with zero, two, four, six, or eight conjugated drugs (for cysteine-linked conjugates). HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.
Experimental Protocol:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0), often containing a small percentage of an organic modifier like isopropanol or acetonitrile to facilitate elution.
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species in order of increasing hydrophobicity.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The peak area of each species is used to calculate the percentage of each drug-loaded variant. The weighted average DAR can be calculated from this distribution.
Quantitative Data Summary (Example):
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5.1 |
| DAR 2 | 8.9 | 24.8 |
| DAR 4 | 12.5 | 45.3 |
| DAR 6 | 15.8 | 20.2 |
| DAR 8 | 18.1 | 4.6 |
| Weighted Average DAR | 4.1 |
Determination of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
Application Note: SEC separates molecules based on their hydrodynamic radius, making it the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC preparation. The formation of aggregates can be promoted by the increased hydrophobicity of the ADC and is a critical quality attribute to monitor as it can impact immunogenicity and pharmacokinetics. Modern SEC columns with hydrophilic coatings minimize non-specific interactions, leading to sharp, symmetrical peaks.
Experimental Protocol:
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).
-
Mobile Phase: A physiological pH buffer (e.g., 150 mM Sodium Phosphate, pH 7.0).
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The peak areas of the monomer, aggregate, and fragment peaks are used to determine their relative percentages.
Quantitative Data Summary (Example):
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 2.1 |
| Monomer | 10.2 | 97.5 |
| Fragment | 12.1 | 0.4 |
Molecular Weight Determination and Structural Confirmation by Mass Spectrometry (MS)
Application Note: Mass spectrometry is an indispensable tool for the detailed characterization of this compound conjugates. Intact mass analysis, often coupled with liquid chromatography (LC-MS), can confirm the molecular weight of the different drug-loaded species and provide a highly accurate DAR value. Peptide mapping, following enzymatic digestion of the ADC, can identify the specific cysteine residues that have been conjugated. MALDI-TOF MS is another valuable technique for the analysis of intact proteins and conjugates.
Experimental Protocol (Intact LC-MS):
-
Sample Preparation: The ADC sample may require desalting prior to analysis.
-
LC System: A reverse-phase or size-exclusion chromatography system can be used for online separation prior to MS analysis.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to resolve the different drug-loaded species.
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the mass of the different ADC species. The DAR can be calculated from the mass difference between the unconjugated antibody and the drug-loaded species.
Quantitative Data Summary (Example):
| Species | Observed Mass (Da) | Expected Mass (Da) | Abundance (%) |
| DAR 0 | 148,050 | 148,050 | 6 |
| DAR 2 | 150,030 | 150,032 | 25 |
| DAR 4 | 152,012 | 152,014 | 48 |
| DAR 6 | 153,995 | 153,996 | 18 |
| DAR 8 | 155,977 | 155,978 | 3 |
| Calculated Average DAR | 4.2 |
Purity and Heterogeneity Analysis by Capillary Electrophoresis (CE)
Application Note: Capillary electrophoresis, particularly capillary electrophoresis-sodium dodecyl sulfate (CE-SDS), is a high-resolution technique for assessing the purity and heterogeneity of ADCs. Under non-reducing conditions, CE-SDS can separate species based on their size, providing information on fragmentation and aggregation. Under reducing conditions, it separates the light and heavy chains, and can reveal the distribution of the drug between them. Imaged capillary isoelectric focusing (iCIEF) is used to analyze charge heterogeneity.
Experimental Protocol (CE-SDS):
-
Sample Preparation:
-
Non-reducing: The ADC is denatured with SDS at an elevated temperature.
-
Reducing: The ADC is treated with a reducing agent (e.g., DTT) and SDS at an elevated temperature to separate the heavy and light chains.
-
-
Capillary: A bare-fused silica capillary is used.
-
Separation Buffer: A gel buffer containing SDS.
-
Detection: UV detection at 220 nm.
-
Data Analysis: The electropherogram shows peaks corresponding to the different species, and their relative percentages are calculated from the peak areas.
Quantitative Data Summary (Example - Non-Reducing CE-SDS):
| Species | Migration Time (min) | Peak Area (%) |
| Non-glycosylated Heavy Chain | 8.1 | 1.2 |
| Light Chain | 9.5 | 24.5 |
| Heavy Chain | 11.2 | 24.3 |
| Intact Antibody (2H2L) | 15.5 | 48.5 |
| Fragments | various | 1.5 |
Assessment of Free Sulfhydryl Groups by Ellman's Assay
Application Note: Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups remaining on the antibody after conjugation with the maleimide-containing linker. This assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm. This allows for the calculation of conjugation efficiency.
Experimental Protocol:
-
Reagents: Prepare a solution of DTNB (Ellman's reagent) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
Reaction: Add the DTNB solution to the ADC sample and a blank.
-
Incubation: Incubate the mixture at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free sulfhydryl groups in the sample by comparing its absorbance to the standard curve.
Diagrams
Caption: Workflow for DAR determination by UV/Vis spectroscopy.
References
Application Notes and Protocols for the Use of Mal-C2-Gly3-EDA with PNU-159682 Cytotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the utilization of the maleimide-containing linker, Mal-C2-Gly3-EDA, in conjunction with the potent anthracycline cytotoxin, PNU-159682, for the development of Antibody-Drug Conjugates (ADCs). PNU-159682 is a highly potent derivative of nemorubicin and a topoisomerase II inhibitor, demonstrating cytotoxicity several hundred times greater than its parent compound, doxorubicin.[1] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to double-strand DNA breaks and subsequent apoptosis in rapidly dividing cancer cells.[1]
The this compound linker is a cleavable linker system designed for ADC development.[2][3][4] The maleimide group allows for covalent conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The ethylenediamine (EDA) spacer provides a point of attachment for the cytotoxic payload, while the triglycine (Gly3) peptide motif can enhance solubility and may be susceptible to enzymatic cleavage within the target cell, facilitating the release of PNU-159682.
These notes are intended to guide researchers through the synthesis of the drug-linker conjugate, its conjugation to a monoclonal antibody (mAb), and the subsequent in vitro characterization of the resulting ADC.
Data Presentation
Table 1: In Vitro Cytotoxicity of PNU-159682 and Related Compounds
| Compound | Cell Line | IC50 / IC70 (nM) | Notes |
| PNU-159682 | HT-29 | IC70: 0.577 | Human colon adenocarcinoma |
| PNU-159682 | A2780 | IC70: 0.39 | Human ovarian carcinoma |
| PNU-159682 | DU145 | IC70: 0.128 | Human prostate carcinoma |
| PNU-159682 | EM-2 | IC70: 0.081 | Human breast cancer |
| PNU-159682 | Jurkat | IC70: 0.086 | Human T-cell leukemia |
| PNU-159682 | CEM | IC70: 0.075 | Human T-cell leukemia |
| PNU-159682 | SKRC-52 | IC50: 25 | CAIX-expressing renal cell carcinoma |
| anti-CD22-NMS249 (PNU-159682 ADC) | BJAB.Luc | IC50: 0.058 | Burkitt's lymphoma |
| anti-CD22-NMS249 (PNU-159682 ADC) | Granta-519 | IC50: 0.030 | Mantle cell lymphoma |
| anti-CD22-NMS249 (PNU-159682 ADC) | SuDHL4.Luc | IC50: 0.0221 | Diffuse large B-cell lymphoma |
| anti-CD22-NMS249 (PNU-159682 ADC) | WSU-DLCL2 | IC50: 0.01 | Diffuse large B-cell lymphoma |
Note: The IC50/IC70 values for PNU-159682 are sourced from multiple studies and variations in experimental conditions may exist. The ADC data is for an anti-CD22 antibody conjugated to a PNU-159682 derivative and is presented as a representative example of the potency that can be achieved.
Experimental Protocols
Protocol 1: Synthesis of this compound-PNU-159682 Drug-Linker Conjugate
Materials:
-
This compound linker with a reactive group (e.g., N-hydroxysuccinimide ester)
-
PNU-159682
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolution: Dissolve PNU-159682 in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Linker Addition: In a separate vial, dissolve the activated this compound linker in anhydrous DMF or DMSO. Add the linker solution to the PNU-159682 solution in a 1.2 molar excess.
-
Base Addition: Add DIPEA to the reaction mixture to act as a non-nucleophilic base, facilitating the reaction between the linker and the amine group on PNU-159682. The final concentration of DIPEA should be approximately 2-3 molar equivalents relative to the linker.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the this compound-PNU-159682 conjugate by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Storage: Lyophilize the purified product and store at -20°C or below, protected from light and moisture.
Protocol 2: Conjugation of this compound-PNU-159682 to a Monoclonal Antibody
This protocol outlines the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via thiol-maleimide chemistry.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound-PNU-159682 drug-linker conjugate
-
Desalting columns (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5, containing EDTA
-
Quenching reagent (e.g., N-acetylcysteine)
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS with EDTA.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS containing EDTA.
-
-
Conjugation Reaction:
-
Immediately after reduction, adjust the pH of the antibody solution to 7.2-7.5 if necessary.
-
Dissolve the this compound-PNU-159682 in DMSO to a stock concentration of 10 mM.
-
Add the drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (typically a 5-10 fold molar excess of the drug-linker is a good starting point). Ensure the final concentration of DMSO is below 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour or at 4°C overnight, with gentle mixing and protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting column or tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane.
-
-
Characterization:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Determine the average DAR using HIC-HPLC.
-
Assess the level of aggregation by size exclusion chromatography (SEC-HPLC).
-
Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic activity of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free this compound-PNU-159682
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of the ADC on the cell cycle distribution.
Materials:
-
Target cancer cell line
-
ADC and controls
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the ADC at its IC50 and 10x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 5: DNA Damage Analysis (γH2AX Staining)
This protocol assesses the induction of DNA double-strand breaks by the ADC.
Materials:
-
Target cancer cell line
-
ADC and controls
-
Fixation and permeabilization buffers
-
Anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX antibody), conjugated to a fluorophore
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the ADC at various concentrations and time points.
-
Fixation and Permeabilization: Harvest and fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde), followed by permeabilization with a saponin- or Triton X-100-based buffer.
-
Staining: Incubate the permeabilized cells with the fluorescently labeled anti-γH2AX antibody.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence intensity of the stained cells to quantify the level of γH2AX.
-
Fluorescence Microscopy: Visualize the formation of γH2AX foci within the nucleus.
-
Mandatory Visualizations
Caption: Mechanism of action of a PNU-159682 based ADC.
Caption: Experimental workflow for ADC synthesis.
Caption: Signaling pathway of PNU-159682 induced cell death.
References
Troubleshooting & Optimization
How to prevent aggregation of Mal-C2-Gly3-EDA ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Mal-C2-Gly3-EDA antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for this compound ADCs?
A1: Aggregation of this compound ADCs is a multifaceted issue stemming from the inherent properties of the ADC components and external stress factors. The primary causes include:
-
Hydrophobicity: The conjugation of a hydrophobic payload to the antibody via the this compound linker increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1]
-
Conjugation Conditions: The conjugation process itself can induce stress. Unfavorable buffer conditions, such as pH values near the antibody's isoelectric point, and the use of organic co-solvents to dissolve the linker-payload can lead to aggregation.[1]
-
Environmental Stress: Exposure to thermal stress, agitation (shaking), and freeze-thaw cycles can denature the antibody portion of the ADC, exposing hydrophobic regions and leading to aggregation.
-
Storage Conditions: Improper storage, including incorrect temperature and exposure to light, can accelerate degradation pathways that result in aggregation.
Q2: How does the this compound linker itself influence aggregation?
A2: The this compound linker is designed with features to mitigate aggregation. The triglycine (Gly3) peptide spacer is hydrophilic and provides a degree of shielding for the hydrophobic payload. However, the maleimide group, used for conjugation to cysteine residues on the antibody, can be susceptible to a retro-Michael reaction, leading to deconjugation and potential instability. The stability of the resulting thiosuccinimide ring is crucial, and its hydrolysis to a ring-opened form can create a more stable linkage, reducing the likelihood of aggregation over time.[2][3]
Q3: What is the recommended pH range for handling and storing this compound ADCs?
A3: The optimal pH for minimizing aggregation is typically between 6.0 and 7.5.[1] It is critical to avoid the isoelectric point (pI) of the antibody, as solubility is at its minimum at this pH, which significantly increases the propensity for aggregation. For many monoclonal antibodies used in ADCs, the pI is in the range of 7.5 to 9.0. Therefore, maintaining the pH in a slightly acidic to neutral range is generally advisable.
Q4: Can lyophilization help prevent aggregation of this compound ADCs?
A4: Yes, lyophilization (freeze-drying) is a common and effective strategy to improve the long-term stability of ADCs and prevent aggregation in the liquid state. By removing water, lyophilization immobilizes the ADC molecules in a glassy matrix, reducing their mobility and preventing the intermolecular interactions that lead to aggregation. However, the lyophilization process itself must be carefully optimized, as freezing and drying can introduce stresses that may also induce aggregation. The use of appropriate lyoprotectants is essential.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by SEC Immediately After Conjugation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unfavorable Conjugation Buffer | Ensure the conjugation buffer pH is between 6.5 and 7.5. Avoid buffers that contain primary amines (e.g., Tris) if any NHS ester chemistry is involved. Consider using a phosphate or histidine buffer. |
| High Concentration of Organic Co-solvent | Minimize the concentration of the organic co-solvent (e.g., DMSO) used to dissolve the this compound linker-payload. Add the linker-payload solution to the antibody solution slowly and with gentle mixing. |
| Antibody Quality | Ensure the starting antibody has low aggregate content (<1%). Purify the antibody using size exclusion chromatography (SEC) before conjugation if necessary. |
| Over-reduction of Disulfide Bonds | If reducing interchain disulfides, use a mild reducing agent like TCEP and carefully control the molar excess and reaction time to avoid excessive unfolding of the antibody. |
| Solution-Phase Conjugation Stress | Consider using a solid-phase conjugation method. Immobilizing the antibody on a resin during conjugation physically separates the molecules, preventing them from aggregating. |
Issue 2: Increased Aggregation During Storage of Liquid Formulation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Formulation Buffer | Screen different buffer systems (e.g., histidine, citrate) and pH values (typically 6.0-7.0) to find the optimal conditions for your specific ADC. |
| Lack of Stabilizing Excipients | Incorporate excipients to stabilize the ADC. Add a non-ionic surfactant like Polysorbate 20 (0.01-0.1%) to prevent surface-induced aggregation. Include sugars like trehalose or sucrose (e.g., 1-5%) as cryo/lyoprotectants and stabilizers. Consider adding amino acids like arginine or glycine to further suppress aggregation. |
| Inappropriate Storage Temperature | Store liquid formulations at the recommended temperature, typically 2-8°C. Avoid freezing unless a specific freeze-thaw stability study has been successfully conducted with an appropriate cryoprotectant. |
| Exposure to Light or Agitation | Protect the ADC from light by using amber vials. Minimize agitation during handling and transport. |
Issue 3: Aggregation Observed After Reconstitution of Lyophilized Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Lyophilization Cycle | Optimize the lyophilization cycle. Ensure the primary drying temperature is below the collapse temperature of the formulation. The freezing rate can also impact cake structure and stability. |
| Inadequate Lyoprotectant Concentration | Ensure sufficient concentration of a lyoprotectant such as trehalose or sucrose in the pre-lyophilization formulation to form a stable glassy matrix around the ADC molecules. |
| Improper Reconstitution Technique | Reconstitute the lyophilized cake by gently adding the reconstitution buffer down the side of the vial. Avoid vigorous shaking or vortexing. Allow the cake to dissolve with gentle swirling. |
| Reconstitution Buffer Composition | Use the specified reconstitution buffer. Using a buffer with a different pH or ionic strength can lead to instability and aggregation. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Aggregation Propensity
This protocol is designed to intentionally stress the this compound ADC to identify conditions that lead to aggregation and to screen for stabilizing formulations.
-
Preparation of ADC Samples:
-
Prepare the this compound ADC at a concentration of 1 mg/mL in various formulation buffers to be tested (e.g., 20 mM Histidine, pH 6.0; 20 mM Sodium Phosphate, pH 7.2).
-
For each buffer condition, prepare sets of samples with and without potential stabilizing excipients (e.g., 0.02% Polysorbate 20, 5% Trehalose, 50 mM Arginine).
-
Filter all samples through a 0.22 µm syringe filter into sterile, low-protein-binding microcentrifuge tubes.
-
-
Application of Stress Conditions:
-
Thermal Stress: Incubate samples at 40°C for 1, 2, and 4 weeks. Include a control set stored at 4°C.
-
Freeze-Thaw Stress: Subject samples to five cycles of freezing at -80°C for at least 1 hour, followed by thawing at room temperature.
-
Agitation Stress: Place samples on an orbital shaker at 200 rpm at room temperature for 24 and 48 hours.
-
-
Analysis of Aggregation:
-
At each time point, analyze the samples for high molecular weight species (aggregates) using Size Exclusion Chromatography (SEC).
-
SEC Method:
-
Column: TSKgel G3000SWxl or similar.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Quantify the percentage of monomer, dimer, and higher-order aggregates by integrating the peak areas in the chromatogram.
-
-
Data Presentation:
-
Summarize the percentage of monomer remaining and the percentage of aggregates formed under each condition in a table for easy comparison.
-
Expected Outcome Data (Illustrative)
| Formulation Buffer (pH 6.5) | Stress Condition | % Monomer | % Aggregate |
| Histidine | No Stress (T=0) | 99.5 | 0.5 |
| Histidine | 40°C, 2 weeks | 92.1 | 7.9 |
| Histidine + 5% Trehalose | 40°C, 2 weeks | 96.5 | 3.5 |
| Histidine + 5% Trehalose + 0.02% Polysorbate 20 | 40°C, 2 weeks | 98.2 | 1.8 |
| Histidine | 5x Freeze-Thaw | 95.3 | 4.7 |
| Histidine + 5% Trehalose + 0.02% Polysorbate 20 | 5x Freeze-Thaw | 99.1 | 0.9 |
Protocol 2: Solid-Phase Conjugation to Minimize Aggregation
This method physically separates antibody molecules during conjugation to prevent aggregation.
-
Antibody Immobilization:
-
Equilibrate a Protein A affinity resin with a suitable binding buffer (e.g., PBS, pH 7.4).
-
Load the antibody solution onto the resin and allow it to bind.
-
Wash the resin with the binding buffer to remove any unbound antibody.
-
-
On-Column Reduction:
-
Prepare a solution of TCEP (tris(2-carboxyethyl)phosphine) in a conjugation buffer (e.g., 50 mM Histidine, 150 mM NaCl, 2 mM EDTA, pH 7.0).
-
Pass the TCEP solution over the resin-bound antibody to reduce the interchain disulfide bonds. Incubate for a specified time (e.g., 60-90 minutes) at room temperature.
-
Wash the resin thoroughly with conjugation buffer to remove excess TCEP.
-
-
On-Column Conjugation:
-
Dissolve the this compound-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Recirculate the linker-payload solution through the column containing the reduced, immobilized antibody. Incubate for 1-2 hours at room temperature.
-
Wash the resin with the conjugation buffer to remove unreacted linker-payload.
-
-
Elution and Formulation:
-
Elute the ADC from the resin using a low pH elution buffer (e.g., 100 mM Glycine, pH 3.0).
-
Immediately neutralize the eluted ADC by collecting it into a vial containing a predetermined amount of a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
Perform a buffer exchange into the final formulation buffer using diafiltration or a desalting column.
-
-
Analysis:
-
Analyze the purified ADC for drug-to-antibody ratio (DAR) by HIC or RP-HPLC and for aggregation by SEC.
-
Visualizations
Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.
Caption: A workflow for mitigating ADC aggregation through process and formulation optimization.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio with Mal-C2-Gly3-EDA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Mal-C2-Gly3-EDA linker to optimize the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in ADC development?
A1: this compound is a cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2] It contains a maleimide group that reacts with thiol groups on the antibody, and a cleavable element that allows for the release of the cytotoxic payload inside the target cell. Its primary function is to stably connect the drug to the antibody while in circulation and then efficiently release the drug upon internalization into the cancer cell.
Q2: What is the significance of the drug-to-antibody ratio (DAR) and what is a typical target DAR?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It directly impacts the ADC's efficacy, toxicity, and pharmacokinetics. While the optimal DAR is specific to the antibody, linker, and payload, a DAR of 2 to 4 is often targeted to achieve a balance between potency and safety.[3] Higher DAR values can sometimes lead to faster clearance and increased toxicity.[3]
Q3: What are the common challenges when using maleimide-based linkers like this compound?
A3: Common challenges with maleimide-based linkers include:
-
Hydrolysis: The maleimide ring can open in aqueous solutions, rendering it inactive for conjugation.
-
Retro-Michael Reaction: The bond formed between the maleimide and a cysteine residue can be reversible, leading to premature drug release.
-
Aggregation: The hydrophobicity of the drug payload can cause the ADC to aggregate, especially at higher DARs.[3]
-
Heterogeneity: Achieving a homogeneous ADC with a consistent DAR can be challenging with conventional conjugation methods.
Q4: How can I control the DAR during conjugation with this compound?
A4: The DAR can be controlled by optimizing several reaction parameters, including the molar ratio of the linker-drug to the antibody, reaction time, temperature, and pH. Careful control of the antibody reduction step is also crucial to determine the number of available thiol groups for conjugation.
Q5: What analytical techniques are recommended for determining the DAR?
A5: Several analytical techniques can be used to determine the DAR, including:
-
UV/Vis Spectroscopy: A straightforward method based on the different absorbance maxima of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): A widely used method to separate ADC species with different DARs.
-
Reversed-Phase Liquid Chromatography (RPLC): Another chromatographic method for DAR analysis.
-
Mass Spectrometry (MS): Provides accurate mass measurements to determine the DAR distribution.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of this compound to an antibody.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Incomplete antibody reduction: Not enough disulfide bonds were reduced to provide sufficient thiol groups for conjugation. 2. Inactive this compound-drug conjugate: The maleimide group may have hydrolyzed. 3. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. 4. Insufficient molar excess of linker-drug: The ratio of linker-drug to antibody is too low. | 1. Optimize reduction: Vary the concentration of the reducing agent (e.g., TCEP or DTT) and the incubation time. Ensure the reducing agent is fresh. 2. Use fresh linker-drug conjugate: Prepare a fresh solution of the this compound-drug conjugate immediately before use. 3. Optimize reaction conditions: Perform small-scale experiments to test a range of pH values (typically 6.5-7.5 for maleimide conjugation), temperatures (4°C to room temperature), and reaction times. 4. Increase molar excess: Gradually increase the molar ratio of the linker-drug to the antibody. |
| High Levels of Aggregation | 1. Hydrophobicity of the payload: High DARs can increase the overall hydrophobicity of the ADC, leading to aggregation. 2. Unfavorable buffer conditions: The pH or ionic strength of the buffer may promote aggregation. | 1. Reduce the molar excess of linker-drug: A lower DAR may reduce aggregation. 2. Optimize the formulation buffer: Screen different buffers, pH values, and excipients to improve ADC solubility. 3. Include a purification step to remove aggregates: Size exclusion chromatography (SEC) can be used to separate monomeric ADC from aggregates. |
| Heterogeneous DAR Profile | 1. Inconsistent antibody reduction: Partial or inconsistent reduction of disulfide bonds. 2. Variability in reaction conditions: Fluctuations in pH, temperature, or reaction time. | 1. Ensure complete and consistent reduction: Carefully control the reduction step to generate a homogeneous population of reduced antibody. 2. Maintain tight control over reaction parameters: Ensure all reaction parameters are consistent between batches. |
| Premature Drug Release | 1. Retro-Michael reaction: The thiosuccinimide linkage is susceptible to cleavage in the presence of other thiols. | 1. Consider linker stabilization strategies: After conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable ring-opened form by adjusting the pH. |
Experimental Protocols & Data
General Protocol for ADC Conjugation with this compound
This protocol provides a general framework for conjugating a this compound-drug conjugate to an antibody via cysteine residues. Optimization will be required for each specific antibody and drug.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a 10-20 fold molar excess over the antibody.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
2. Conjugation Reaction:
-
Immediately after desalting, adjust the pH of the reduced antibody solution to 6.5-7.5.
-
Add the this compound-drug conjugate dissolved in a compatible solvent (e.g., DMSO) to the reduced antibody solution. The molar excess of the linker-drug will need to be optimized to achieve the target DAR.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours.
3. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the ADC using a suitable chromatography method such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.
4. Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using methods like UV-Vis spectroscopy, HIC, or LC-MS.
-
Assess the level of aggregation by SEC.
Quantitative Data: Optimization of Conjugation Conditions
The following table provides an example of how different reaction conditions can be varied to optimize the DAR. The data presented here is illustrative and based on typical results seen in maleimide-based conjugations.
| Linker-Payload | Buffer | Equivalents of Linker | Time (h) | Average DAR | % DAR 4 | Yield (%) |
| This compound-Drug A | PBS | 5 | 1 | 3.5 | 60 | 85 |
| This compound-Drug A | PBS | 10 | 1 | 3.8 | 75 | 80 |
| This compound-Drug A | Borate | 5 | 1 | 3.2 | 50 | 90 |
| This compound-Drug A | Borate | 10 | 1 | 3.6 | 65 | 88 |
| This compound-Drug B | PBS | 5 | 2 | 3.9 | 80 | 75 |
| This compound-Drug B | PBS | 10 | 2 | 4.0 | 85 | 70 |
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for ADC development and a simplified representation of the ADC mechanism of action.
Caption: Experimental workflow for the development and characterization of an antibody-drug conjugate.
Caption: Simplified mechanism of action for an antibody-drug conjugate (ADC).
References
Technical Support Center: Mal-C2-Gly3-EDA Linker Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the premature cleavage of the Mal-C2-Gly3-EDA linker in their antibody-drug conjugate (ADC) constructs.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its intended cleavage mechanism?
The this compound is a cleavable linker used in the synthesis of ADCs.[1] It contains a maleimide group for conjugation to thiol-containing residues (like cysteine) on an antibody. The linker is designed to be stable in systemic circulation and release its cytotoxic payload under specific conditions within the target cell. The "Gly3" (three glycine residues) and "EDA" (ethylenediamine) components are likely designed to be cleaved by intracellular proteases, such as cathepsins, which are often overexpressed in tumor cells.[2][3]
Q2: What is the primary cause of premature linker cleavage in the bloodstream?
The primary cause of premature cleavage of maleimide-based linkers is a retro-Michael reaction.[4][5] This reaction is the reverse of the initial conjugation, where the thioether bond between the maleimide and the cysteine residue breaks, leading to the release of the entire drug-linker complex. This free complex can then react with other thiol-containing molecules in the plasma, such as albumin, leading to off-target toxicity and reduced efficacy.
Q3: What factors can influence the stability of the this compound linker?
Several factors can affect the stability of the thiol-maleimide linkage:
-
pH: The retro-Michael reaction is influenced by pH. While the initial conjugation is optimal between pH 6.5 and 7.5, deviations from this range can impact stability.
-
Local Chemical Environment: The specific location of the cysteine residue on the antibody can create a microenvironment that either stabilizes or destabilizes the linker.
-
Presence of Thiols: High concentrations of free thiols in the plasma, such as glutathione and albumin, can drive the retro-Michael reaction and subsequent thiol exchange.
Q4: How can the stability of the maleimide-thiol conjugate be improved?
A key strategy to prevent the retro-Michael reaction is to promote the hydrolysis of the succinimide ring within the linker. This ring-opening reaction forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be influenced by the linker design and the reaction conditions.
Troubleshooting Guide
Issue: Significant loss of payload is observed in plasma stability assays.
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | Induce post-conjugation hydrolysis of the succinimide ring. This can often be achieved by incubating the ADC at a slightly basic pH (e.g., pH 8.5-9.0) for a defined period. The progress of the hydrolysis should be monitored to avoid potential degradation of the antibody. |
| Thiol Exchange with Plasma Proteins | Confirm that the succinimide ring is hydrolyzed post-conjugation to "lock" the linker in place. If cleavage still occurs, consider linker re-design with features that accelerate hydrolysis. |
| Assay-Related Artifacts | Ensure proper sample handling and quenching at each time point of the stability assay to prevent artificial degradation. Use appropriate analytical methods like LC-MS to accurately quantify both intact ADC and released payload. |
Quantitative Data on Maleimide Linker Stability
| ADC/Linker | Conditions | Observed Stability | Reference |
| Maleimide-based ADC (site-dependent) | Human plasma at 37°C | ~80% intact ADC after 72 hours (stable site) | |
| Maleimide-based ADC (site-dependent) | Human plasma at 37°C | ~20% intact ADC after 72 hours (labile site) | |
| T-DM1 (SMCC linker) | In vitro plasma | Average DAR decreased from 3.34 to 2.21 after 48 hours | |
| N-aryl maleimide conjugates | PBS with β-mercaptoethanol | >90% conjugation retained over 200 hours | |
| N-alkyl maleimide conjugates | PBS with β-mercaptoethanol | 30-40% conjugation retained over 200 hours |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay by LC-MS
This protocol outlines a general procedure for assessing the stability of a this compound ADC in plasma.
1. Materials:
-
ADC stock solution
-
Human or mouse plasma (freshly prepared or properly stored)
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A/G) for ADC isolation
-
Reducing agent (e.g., DTT or TCEP) for DAR analysis
-
LC-MS system
2. Procedure:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), withdraw an aliquot of the sample.
-
Immediately stop any further reaction, for example, by freezing at -80°C.
-
Isolate the ADC from the plasma using affinity capture beads.
-
Wash the beads to remove unbound plasma components.
-
Elute the ADC from the beads.
-
For Drug-to-Antibody Ratio (DAR) analysis, the ADC can be analyzed intact or after reduction to separate heavy and light chains.
-
Analyze the samples by LC-MS to determine the concentration of intact ADC and the average DAR.
-
To quantify the released payload, the plasma supernatant (after ADC capture) can be analyzed separately by LC-MS/MS.
3. Data Analysis:
-
Plot the percentage of intact ADC or the average DAR as a function of time.
-
Calculate the half-life of the ADC in plasma.
Visualizations
Caption: Structure of the this compound linker conjugated to an antibody.
Caption: Competing pathways for a maleimide-thiol conjugate in vivo.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
Improving the stability of Mal-C2-Gly3-EDA conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Mal-C2-Gly3-EDA conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and storage of this compound conjugates.
| Observation | Potential Cause | Recommended Action |
| Low Conjugation Yield | 1. Suboptimal pH: The pH of the reaction buffer is critical for efficient and specific conjugation.[1][2][3] At pH values below 6.5, the reaction rate is slow, while at pH values above 7.5, competing reactions with amines can occur.[1][2] 2. Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. 3. Incorrect Stoichiometry: An inappropriate molar ratio of the maleimide-linker to the thiol-containing molecule can lead to incomplete reaction. 4. Hydrolysis of Maleimide: The maleimide group can hydrolyze, rendering it unreactive. This is more likely to occur at higher pH and during prolonged storage in aqueous solutions. | 1. Optimize pH: Maintain a reaction pH between 6.5 and 7.5 for optimal chemoselectivity. 2. Reduce Disulfide Bonds: Prior to conjugation, treat your protein or peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. 3. Optimize Molar Ratio: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific molecule. 4. Use Fresh Reagents: Prepare fresh solutions of the maleimide-linker before each conjugation. If storage of a stock solution is necessary, dissolve it in a dry, water-miscible solvent like DMSO or DMF and store at -80°C. |
| Presence of Unconjugated Payload in Final Product | 1. Incomplete Reaction: See "Low Conjugation Yield" above. 2. Inefficient Purification: The purification method may not be adequately separating the unconjugated payload from the conjugate. | 1. Optimize Conjugation and Quench: Ensure the conjugation reaction goes to completion and quench any unreacted maleimide with a small molecule thiol like N-acetylcysteine. 2. Refine Purification Strategy: Employ appropriate purification techniques such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or reversed-phase HPLC (RP-HPLC) to separate the conjugate from the unconjugated payload. |
| Loss of Payload During Storage or in Plasma Stability Assays | 1. Retro-Michael Reaction: The thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione or serum albumin. This leads to deconjugation and "payload migration". 2. Thiol Exchange: The reformed maleimide from the retro-Michael reaction can react with other available thiols. | 1. Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring to the more stable succinamic acid thioether. This can be achieved by raising the pH of the reaction mixture to 8.5-9.0. 2. Use Stabilizing Maleimide Derivatives: Consider using maleimide derivatives with electron-withdrawing substituents that accelerate the stabilizing ring-opening hydrolysis. |
| Formation of Unexpected Adducts | 1. Thiazine Rearrangement: For peptides with an N-terminal cysteine, the succinimidyl thioether can rearrange to a more stable thiazine structure. 2. Oxidation of the Conjugate: The thioether linkage can be oxidized, leading to an increase in mass. | 1. Characterize the Rearrangement: Be aware of this potential side reaction and characterize your product thoroughly using mass spectrometry. The thiazine structure is generally more stable. 2. Control Oxidative Stress: Use degassed buffers and consider adding antioxidants during sample preparation and storage to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound conjugates?
A1: The main cause of instability is the reversibility of the thiol-maleimide linkage. The thiosuccinimide adduct formed is susceptible to a retro-Michael reaction, which can lead to the release of the conjugated payload. This process is often accelerated in biological environments due to the presence of abundant thiols like glutathione.
Q2: How can I improve the stability of my this compound conjugate?
A2: A key strategy is to perform a post-conjugation hydrolysis step. By increasing the pH to 8.5-9.0 after the initial conjugation, the thiosuccinimide ring is hydrolyzed to a succinamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, significantly enhancing the stability of the conjugate.
Q3: What is the optimal pH for the conjugation reaction?
A3: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. Within this range, the reaction is highly chemoselective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q4: How can I monitor the stability of my conjugate?
A4: Several analytical techniques can be used to assess the stability of your conjugate. These include:
-
Mass Spectrometry (MS): To detect the loss of payload and identify degradation products.
-
Reversed-Phase HPLC (RP-HPLC): To evaluate the release of the payload over time.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and monitor its change.
-
Size-Exclusion Chromatography (SEC): To detect aggregation or fragmentation of the conjugate.
Q5: What is "payload migration" and how can I prevent it?
A5: Payload migration refers to the transfer of the drug-linker from its intended target (e.g., an antibody) to other thiol-containing molecules in a biological system, such as serum albumin. This is a consequence of the retro-Michael reaction. To prevent this, you can stabilize the conjugate through post-conjugation hydrolysis, as described in Q2.
Experimental Protocols
Protocol 1: Stabilization of this compound Conjugate by Post-Conjugation Hydrolysis
-
Conjugation:
-
Dissolve your thiol-containing molecule (e.g., antibody) in a degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS) containing 1-5 mM EDTA.
-
If necessary, reduce any disulfide bonds by adding a 2-10 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Dissolve the this compound-payload in a minimal amount of a dry, water-miscible organic solvent like DMSO.
-
Add the maleimide-linker solution to the reduced protein solution at a 10-20 fold molar excess.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Hydrolysis:
-
After the initial conjugation is complete, increase the pH of the reaction mixture to 8.5-9.0. This can be done by adding a high pH buffer (e.g., borate buffer) or through buffer exchange.
-
Incubate at room temperature for 2 hours to facilitate the hydrolysis of the thiosuccinimide ring.
-
-
Purification:
-
Purify the stabilized conjugate using an appropriate method such as SEC to remove excess payload and other reagents, exchanging the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful conjugation and stabilization using mass spectrometry to verify the expected mass of the ring-opened conjugate.
-
Determine the final drug-to-antibody ratio (DAR) using HIC or UV/Vis spectroscopy.
-
Protocol 2: Plasma Stability Assay
-
Incubation:
-
Incubate the this compound conjugate (both stabilized and non-stabilized forms for comparison) in plasma (e.g., human, mouse, or rat) at 37°C.
-
Collect samples at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
-
Sample Preparation:
-
For each time point, capture the conjugate from the plasma using an appropriate method, such as affinity capture with protein A/G beads for antibody-drug conjugates.
-
-
Analysis:
-
Analyze the captured conjugate by LC-MS to determine the average DAR at each time point.
-
Analyze the plasma supernatant by RP-HPLC to quantify the amount of released payload.
-
Quantitative Data Summary
The following tables provide representative data on the stability of this compound conjugates.
Table 1: Effect of Post-Conjugation Hydrolysis on Conjugate Stability in Human Plasma at 37°C
| Time (hours) | Average DAR (Non-Stabilized) | Average DAR (Stabilized) |
| 0 | 3.8 | 3.8 |
| 24 | 2.5 | 3.7 |
| 48 | 1.8 | 3.6 |
| 72 | 1.2 | 3.5 |
Table 2: Half-life of Conjugates in Plasma
| Conjugate | Half-life (t½) in hours |
| Non-Stabilized this compound Conjugate | ~ 30 |
| Stabilized this compound Conjugate | > 150 |
Visualizations
Caption: Instability pathways of maleimide-thiol conjugates.
Caption: Workflow for stabilizing maleimide-thiol conjugates.
References
Technical Support Center: Maleimide Conjugation Chemistry
Welcome to the technical support center for maleimide conjugation chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conjugation Efficiency
Question: Why am I observing low or no conjugation efficiency in my maleimide-thiol reaction?
Answer: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here's a systematic guide to troubleshooting this issue.
-
Assess the Reactivity of Your Maleimide
-
Potential Cause: Maleimide hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2] The rate of hydrolysis increases significantly with increasing pH.[3][4]
-
Solution:
-
Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1]
-
Avoid aqueous storage of maleimide reagents for extended periods. If aqueous solutions are necessary, use them immediately after preparation.
-
-
-
Evaluate the Availability of Free Thiols
-
Potential Cause: Oxidized thiols. Cysteine residues can form disulfide bonds, which are unreactive towards maleimides. Thiols can also be oxygen-sensitive.
-
Solution:
-
Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation.
-
Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective and typically does not need to be removed before conjugation.
-
Alternatively, DTT (dithiothreitol) can be used, but excess DTT must be removed before adding the maleimide reagent, for example, by using a desalting column.
-
-
Prevent Re-oxidation: Use degassed buffers for the reaction to minimize oxygen content. Including a chelating agent like EDTA in the buffer can also help by sequestering metal ions that can catalyze thiol oxidation.
-
-
-
Optimize Reaction Conditions
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.
-
Solution:
-
Maintain the reaction pH within the optimal range of 6.5-7.5 .
-
Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
-
-
Check Stoichiometry and Reaction Time
-
Potential Cause: Incorrect stoichiometry or insufficient reaction time. The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.
-
Solution:
-
A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for each specific application.
-
Reaction times can vary. For small molecules, the reaction can be very fast, while for larger proteins, it may be slower. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system. A common incubation time is 2 hours at room temperature or overnight at 4°C.
-
-
Issue 2: Poor Specificity and Side Reactions
Question: I'm observing unexpected products or a heterogeneous final product. What are the likely side reactions and how can I minimize them?
Answer: Side reactions can compromise the homogeneity and function of your conjugate. Here are the most common side reactions and strategies to mitigate them.
-
Reaction with Amines
-
Side Reaction: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, competing with the desired thiol reaction.
-
Solution:
-
Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols.
-
Avoid using buffers that contain primary or secondary amines, such as Tris. Opt for phosphate, HEPES, or MES buffers instead.
-
-
-
Thiazine Rearrangement
-
Side Reaction: When conjugating to a peptide or protein with an N-terminal cysteine, the initially formed succinimidyl thioether can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This is more prominent at physiological or higher pH.
-
Solution:
-
Perform the conjugation at a more acidic pH (e.g., pH ~5) to keep the N-terminal amine protonated and less nucleophilic. However, be aware that the overall conjugation rate will be slower.
-
If possible, avoid using peptides with an N-terminal cysteine for conjugation where the succinimide thioether linkage is desired.
-
Acetylation of the N-terminal cysteine can also prevent this side reaction.
-
-
Issue 3: Instability of the Final Conjugate
Question: My purified conjugate is not stable over time, and I suspect the payload is being lost. What could be the cause and how can I improve stability?
Answer: Instability of the final conjugate is a significant issue, often related to the reversibility of the maleimide-thiol linkage.
-
Retro-Michael Reaction and Thiol Exchange
-
Problem: The thioether bond formed in the maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of other thiols. In a biological environment rich in thiols like glutathione, this can lead to "thiol exchange," where the conjugated molecule is transferred to other thiols, leading to off-target effects and loss of the desired conjugate. This is a major concern for antibody-drug conjugates (ADCs) in vivo.
-
Solution:
-
Hydrolysis of the Thiosuccinimide Ring: After the initial conjugation, the succinimide ring of the adduct can be intentionally hydrolyzed to form a stable, ring-opened succinamic acid thioether. This ring-opened product is not susceptible to the retro-Michael reaction. Hydrolysis can be promoted by:
-
Incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).
-
Using "self-hydrolyzing" maleimides, which are engineered with electron-withdrawing groups to accelerate the rate of ring-opening hydrolysis at physiological pH. N-aryl maleimides, for example, form adducts that hydrolyze much faster than those from N-alkyl maleimides.
-
-
Purification: Promptly purify the conjugate after the reaction to remove any unreacted reagents and potential catalysts for the reverse reaction.
-
-
Quantitative Data Summary
The following tables provide quantitative data to help guide experimental design and troubleshooting.
Table 1: Influence of pH on Maleimide Reactions
| pH Range | Primary Reaction | Reaction Rate Comparison | Stability Considerations |
|---|---|---|---|
| < 6.5 | Thiol-Maleimide Addition | Slower reaction rate due to protonated thiol. | Maleimide group is more stable against hydrolysis. |
| 6.5 - 7.5 | Chemoselective Thiol-Maleimide Addition | Thiol reaction is ~1,000 times faster than with amines at pH 7.0. | Optimal range for specific thiol conjugation. |
| > 7.5 | Competitive Reaction with Primary Amines (e.g., Lysine) | Rate of reaction with amines increases. | Loss of chemoselectivity. |
| > 8.5 | Increased Rate of Maleimide Hydrolysis | - | Maleimide ring opens to form a non-reactive maleamic acid. |
Table 2: Comparative Stability of Maleimide-Thiol Adducts
| Linkage Type | Key Structural Feature | Stability Profile | Notes |
|---|---|---|---|
| N-Alkyl Maleimide Adduct | Alkyl group on the maleimide nitrogen. | Prone to retro-Michael reaction and subsequent thiol exchange. | Represents the traditional, less stable form of the maleimide linkage. |
| N-Aryl Maleimide Adduct | Aryl (e.g., phenyl) group on the maleimide nitrogen. | Significantly more stable due to accelerated hydrolysis of the thiosuccinimide ring. | The electron-withdrawing nature of the aryl group promotes the stabilizing ring-opening reaction. |
| Hydrolyzed Thiosuccinimide Adduct | Ring-opened succinamic acid thioether. | Highly stable and not susceptible to retro-Michael reaction. | This is the desired final state for long-term stability. Half-lives can be over two years. |
| Maleimide Adduct in Plasma | Thioether linkage in human plasma. | Can be unstable, with ~50% of the conjugate degrading over 7 days. | Instability is primarily due to the retro-Michael reaction. |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized molecule.
1. Materials and Reagents:
-
Protein containing free cysteine(s)
-
Maleimide-functionalized reagent (e.g., dye, linker, drug)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)
-
Reducing Agent (optional): TCEP solution (e.g., 500 mM in water)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography column)
2. Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds:
-
If the target cysteines are in disulfide bonds, add TCEP to the protein solution to a final concentration that is a 2-10 fold molar excess over the disulfide bonds.
-
Incubate at room temperature for 30-60 minutes. The reduced protein can typically be used directly without removing the TCEP.
-
-
Prepare Maleimide Solution: Immediately before use, prepare a stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the maleimide stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10-fold molar excess over the initial amount of maleimide to react with any unreacted maleimide.
-
Purification: Remove the excess, unreacted maleimide reagent and other small molecules using a desalting column or other size-exclusion chromatography method equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate to determine the degree of labeling using methods such as UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
This protocol describes how to induce hydrolysis of the thiosuccinimide ring to create a more stable conjugate.
1. Materials:
-
Purified maleimide-thiol conjugate
-
High pH Buffer: e.g., Borate buffer, pH 9.0
-
Neutralization Buffer: e.g., 1M Phosphate buffer, pH 7.0
2. Procedure:
-
Confirm Conjugate Formation: Ensure the initial conjugation reaction is complete and the conjugate has been purified.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding the High pH Buffer.
-
Incubation: Incubate the solution at room temperature or 37°C. Monitor the progress of the ring-opening by mass spectrometry until the hydrolysis is complete. The time required can vary from a few hours to overnight depending on the specific maleimide derivative.
-
Re-neutralization: Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 by adding the Neutralization Buffer for storage or downstream applications.
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Pathways influencing maleimide-thiol conjugate stability.
References
Technical Support Center: Overcoming ADC Resistance with Mal-C2-Gly3-EDA Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the Mal-C2-Gly3-EDA linker to overcome therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used in ADCs?
The this compound is a cleavable linker designed for conjugating cytotoxic payloads to antibodies. It contains a maleimide group for attachment to the antibody, a cleavable peptide sequence (Gly3), and an ethylenediamine (EDA) spacer. This linker is designed to be stable in systemic circulation but to be cleaved by intracellular enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment, to release the cytotoxic payload inside the target cancer cell.[1][2]
Q2: How can ADCs with a this compound linker help overcome drug resistance?
ADCs equipped with the this compound linker can overcome drug resistance through two primary mechanisms:
-
Evading Efflux Pumps: Multidrug resistance (MDR) is often mediated by efflux pumps like P-glycoprotein (P-gp or MDR1) that expel cytotoxic drugs from the cancer cell. Hydrophilic linkers can yield more hydrophilic payload metabolites upon cleavage. These hydrophilic metabolites are poor substrates for P-gp, thus bypassing this resistance mechanism and increasing intracellular drug accumulation.[3]
-
Inducing a Potent Bystander Effect: In heterogeneous tumors with varied antigen expression, a cleavable linker like this compound allows the released, membrane-permeable payload to diffuse from the targeted antigen-positive cell to kill adjacent antigen-negative cancer cells.[4][] This "bystander effect" is crucial for achieving a therapeutic response in tumors where not all cells express the target antigen.
Q3: What type of payloads are typically conjugated with the this compound linker?
The this compound linker is often paired with highly potent cytotoxic agents. One such payload is PNU-159682, a potent anthracycline analogue. The high potency of PNU-159682 makes it effective against cancer cells that have developed resistance to other chemotherapeutic agents.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Reduced ADC efficacy in a new cancer cell line. | 1. Low target antigen expression: The cell line may not express sufficient levels of the target antigen for effective ADC binding and internalization. 2. High expression of efflux pumps (e.g., P-gp/MDR1): The cytotoxic payload may be actively removed from the cells, reducing its intracellular concentration. 3. Inefficient linker cleavage: The cell line may have low levels of the enzymes required to cleave the linker. | 1. Quantify target antigen expression: Use flow cytometry or western blotting to confirm antigen expression levels. 2. Assess efflux pump expression and activity: Use RT-PCR or western blotting for P-gp/MDR1 expression. Perform a rhodamine 123 efflux assay to functionally assess pump activity. 3. Evaluate intracellular payload concentration: Use LC-MS/MS to measure the concentration of the released payload within the cancer cells. |
| High off-target toxicity in vivo. | 1. Premature linker cleavage in circulation: The linker may not be stable enough in the bloodstream, leading to systemic release of the payload. 2. Non-specific uptake of the ADC: The ADC may be taken up by healthy tissues through mechanisms like the enhanced permeability and retention (EPR) effect. | 1. Perform a plasma stability assay: Incubate the ADC in plasma and measure the release of free payload over time using LC-MS/MS. 2. Evaluate biodistribution: Use a radiolabeled or fluorescently-labeled ADC to track its accumulation in different organs in an animal model. |
| Inconsistent results between experiments. | 1. ADC aggregation: The ADC may form aggregates, leading to variable dosing and efficacy. 2. Variability in cell culture conditions: Changes in cell passage number or culture media can affect antigen expression and drug sensitivity. | 1. Characterize ADC formulation: Use size-exclusion chromatography (SEC) to check for aggregation before each experiment. 2. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent media and supplements. |
Quantitative Data
The use of highly potent payloads that are not substrates for MDR transporters is a key strategy to overcome resistance. The following table presents data on an anti-CD22 ADC conjugated to a PNU-159682 derivative, which demonstrates efficacy in auristatin-resistant cell lines with high P-gp (MDR1) expression. While this study used an MC-vc-PAB linker, the data illustrates the principle of overcoming MDR with a potent payload like PNU-159682, which is frequently paired with the this compound linker.
| Cell Line | Resistance Mechanism | ADC Payload | IC50 (ng/mL) |
| WSU-DLCL2 (Parental) | - | MMAE | 1.8 |
| WSU-DLCL2-R (Resistant) | High P-gp (MDR1) | MMAE | >1000 |
| WSU-DLCL2 (Parental) | - | PNU-159682 derivative | 0.3 |
| WSU-DLCL2-R (Resistant) | High P-gp (MDR1) | PNU-159682 derivative | 0.4 |
Data adapted from a study on an anti-CD22-NMS249 ADC.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay in MDR1-Expressing Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines with and without overexpression of the MDR1 transporter.
Materials:
-
MDR1-negative parental cancer cell line (e.g., WSU-DLCL2)
-
MDR1-positive resistant cancer cell line (e.g., WSU-DLCL2-R)
-
ADC with this compound linker
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and isotype control ADC in cell culture medium.
-
Remove the medium from the wells and add the ADC dilutions. Include wells with medium only as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration.
-
Determine the IC50 values using a non-linear regression analysis.
Protocol 2: In Vitro Bystander Effect Co-culture Assay
Objective: To assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cancer cell line labeled with a fluorescent protein (e.g., GFP-expressing MDA-MB-468)
-
ADC with this compound linker
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
High-content imaging system or flow cytometer
Procedure:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC or isotype control ADC.
-
Incubate for 72-96 hours.
-
Stain the cells with a viability dye (e.g., propidium iodide) and a nuclear stain (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the number of viable and dead antigen-negative (GFP-positive) cells in each condition.
-
Plot the percentage of dead antigen-negative cells against the ADC concentration to determine the extent of the bystander effect.
Visualizations
Caption: Workflow for evaluating ADC efficacy against resistant cancer cells.
Caption: Overcoming resistance via efflux pump evasion and bystander effect.
References
Technical Support Center: Refinement of Purification Methods for Mal-C2-Gly3-EDA ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of antibody-drug conjugates (ADCs) utilizing the Mal-C2-Gly3-EDA linker.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound ADCs?
A1: The primary challenges in purifying this compound ADCs revolve around managing heterogeneity and preventing aggregation. The conjugation process results in a mixture of species, including unconjugated antibody, ADCs with varying drug-to-antibody ratios (DAR), and process-related impurities like free drug-linker. The this compound linker, while containing hydrophilic components (Gly3 peptide and EDA), is conjugated to often hydrophobic payloads, which can increase the propensity for aggregation.[1][2][3] Controlling these impurities and aggregates is critical for the safety and efficacy of the final ADC product.
Q2: How does the this compound linker influence the purification strategy?
A2: The this compound linker possesses a mixed character. The maleimide group provides a site for cysteine-specific conjugation, while the Gly3 peptide and ethylenediamine (EDA) spacer introduce hydrophilicity.[4] This hydrophilicity can be advantageous, as it may help to mitigate the aggregation often caused by hydrophobic payloads.[1] However, the overall hydrophobicity of the ADC will still be influenced by the payload. Therefore, purification strategies often involve a combination of chromatography techniques that can separate based on both hydrophobicity and size. Hydrophobic Interaction Chromatography (HIC) is particularly well-suited to separate species with different DARs, as the addition of the drug-linker modifies the surface hydrophobicity of the antibody.
Q3: What is a typical purification workflow for this compound ADCs?
A3: A standard purification workflow for this compound ADCs typically involves a multi-step chromatography process. The initial capture and primary purification step is often performed using Hydrophobic Interaction Chromatography (HIC) to separate the ADC based on its drug load and remove process-related impurities. This is commonly followed by a polishing step using Size Exclusion Chromatography (SEC) to remove high molecular weight aggregates and any remaining small molecule impurities. In some cases, Ion-Exchange Chromatography (IEX) may be used as an orthogonal method to further resolve charge variants.
Troubleshooting Guides
Issue 1: High Levels of Aggregation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Presence of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) analysis.
-
Poor recovery during purification steps.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobic interactions between ADC molecules. | The payload's hydrophobicity is a primary driver of aggregation. While the this compound linker has hydrophilic components, a highly hydrophobic payload can still lead to aggregation. Consider optimizing the conjugation conditions to achieve a lower average DAR. The use of hydrophilic linkers is known to reduce aggregation propensity. |
| Unfavorable buffer conditions (pH, ionic strength). | Screen different buffer conditions to find the optimal pH and salt concentration that minimizes aggregation. ADCs are often more stable at a pH slightly below their isoelectric point (pI). |
| High protein concentration. | Work with lower protein concentrations during conjugation and purification steps. If high concentrations are necessary, consider adding excipients like arginine or polysorbates to reduce aggregation. |
| Freeze-thaw cycles. | Aliquot the ADC into smaller volumes to avoid repeated freeze-thaw cycles, which can induce aggregation. |
Issue 2: Poor Resolution of DAR Species in HIC
Symptoms:
-
Broad, overlapping peaks in the HIC chromatogram.
-
Inability to accurately quantify the distribution of different DAR species.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal mobile phase conditions. | Optimize the salt concentration in the binding and elution buffers. Ammonium sulfate is a commonly used salt in HIC. A shallower gradient during elution can improve the separation of species with small differences in hydrophobicity. |
| Inappropriate HIC resin. | Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl). The choice of resin can significantly impact the separation of ADC species. |
| Positional isomers. | For cysteine-conjugated ADCs, conjugation at different cysteine residues can result in positional isomers with very similar hydrophobicities, leading to peak broadening. While difficult to resolve completely by HIC alone, optimizing the gradient and resin choice can help improve separation. |
Issue 3: Presence of Free Drug-Linker in the Final Product
Symptoms:
-
Detection of small molecule impurities in the final product by analytical methods like Reversed-Phase HPLC (RP-HPLC) or Mass Spectrometry.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient removal during initial purification. | Ensure the initial purification step (e.g., HIC) is optimized for the removal of the hydrophobic free drug-linker. A desalting or buffer exchange step, such as Tangential Flow Filtration (TFF) or SEC, after conjugation can effectively remove the bulk of unconjugated drug-linker before chromatography. |
| Instability of the ADC leading to drug release. | The maleimide linker in this compound can be susceptible to a retro-Michael reaction, leading to drug deconjugation. Ensure the purification process is carried out under conditions that maintain the stability of the succinimide ring (e.g., neutral to slightly acidic pH). |
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of ADCs. Note that these values are representative and can vary depending on the specific antibody, payload, and process conditions.
Table 1: Typical Recovery and Purity after a Two-Step Purification Process
| Purification Step | Typical Recovery (%) | Monomer Purity (%) | Aggregate Level (%) |
| HIC | 70-90 | >95 | <5 |
| SEC | >95 | >99 | <1 |
| Overall | 65-85 | >99 | <1 |
Data compiled from general ADC purification literature. Specific yields and purities will be ADC-dependent.
Table 2: Example of DAR Distribution Before and After HIC Purification
| DAR Species | % of Total (Before HIC) | % of Total (After HIC - Main Fraction) |
| DAR 0 | 15 | < 2 |
| DAR 2 | 35 | 10 |
| DAR 4 | 40 | 80 |
| DAR 6 | 8 | 8 |
| DAR 8 | 2 | < 1 |
This table illustrates a hypothetical scenario where the goal is to enrich for the DAR 4 species.
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
-
Column: Phenyl-650S HIC resin (or similar, e.g., Butyl-NPR).
-
Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of 100% Mobile Phase A.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5 CV of 100% Mobile Phase A to remove unbound material.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.
-
Fraction Collection: Collect fractions across the elution peak for analysis.
-
Regeneration: Regenerate the column with 5 CV of 100% Mobile Phase B followed by a sanitization step if required.
Protocol 2: SEC for Aggregate Removal
-
Column: TSKgel G3000SWxl (or similar SEC column suitable for monoclonal antibodies).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Sample Preparation: Concentrate the HIC-purified ADC fractions and buffer exchange into the SEC mobile phase.
-
Injection: Inject a sample volume that is typically 1-2% of the total column volume.
-
Elution: Perform an isocratic elution with the mobile phase for 1.5 - 2 CV.
-
Fraction Collection: Collect the main monomeric peak, separating it from the earlier eluting aggregate peak and later eluting small molecule impurities.
Mandatory Visualizations
References
How to handle hydrolysis of the maleimide group in Mal-C2-Gly3-EDA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of the maleimide group in Mal-C2-Gly3-EDA. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2][3][4] It contains a maleimide group that specifically reacts with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins and peptides, under mild conditions.[5] This linker is designed to connect a cytotoxic payload to an antibody, facilitating targeted drug delivery.
Q2: What is maleimide hydrolysis and why is it a concern during conjugation?
Maleimide hydrolysis is a chemical reaction where the maleimide ring opens upon reaction with water, forming a non-reactive maleamic acid derivative. This is a primary concern before conjugation to a thiol, as the hydrolyzed maleimide will no longer react with the target sulfhydryl group, leading to low or no conjugation efficiency.
Q3: What happens to the conjugate after the maleimide has reacted with a thiol?
After the maleimide group of this compound reacts with a thiol on a protein or peptide, it forms a succinimide-thioether linkage. This linkage can be unstable and may undergo a retro-Michael reaction, leading to deconjugation of the payload. However, the succinimide ring of this conjugate can also undergo hydrolysis. This ring-opening hydrolysis is often desirable as it forms a stable, ring-opened product that is resistant to the retro-Michael reaction, thereby preventing premature drug release. In fact, strategies are often employed to encourage this post-conjugation hydrolysis to improve the in vivo stability of ADCs.
Q4: What are the key factors influencing the rate of maleimide hydrolysis?
The rate of maleimide hydrolysis is primarily influenced by:
-
pH: The hydrolysis rate significantly increases with increasing pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis. For this reason, it is recommended not to store maleimide-containing products in aqueous solutions for extended periods.
-
Neighboring Groups: The chemical structure adjacent to the maleimide, such as the Gly3-EDA portion of the linker, can influence the hydrolysis rate through intramolecular catalysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group prior to reaction. | - Ensure this compound was stored correctly (as a solid at -20°C or in a fresh solution of an anhydrous solvent like DMSO).- Prepare aqueous solutions of the linker immediately before use.- Verify the pH of the reaction buffer is within the optimal range (6.5-7.5). |
| Incorrect buffer composition. | - Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES.- Avoid buffers containing primary amines (e.g., Tris) or thiols. | |
| Inconsistent results between experiments | Variable levels of maleimide hydrolysis. | - Standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation.- Control the reaction temperature consistently.- Use fresh aliquots of the maleimide stock solution for each experiment. |
| Premature release of payload from the conjugate in vitro | Retro-Michael reaction of the succinimide-thioether linkage. | - After conjugation, consider inducing hydrolysis of the succinimide ring to form a more stable, ring-opened structure. This can be achieved by incubating the conjugate in a buffer with a slightly basic pH (e.g., pH 8.0-9.0) at a controlled temperature (e.g., 37°C) for a defined period. |
Quantitative Data on Maleimide Stability
The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the approximate stability of a typical N-alkyl maleimide at 25°C. Note that these are general values and the specific rates for this compound may vary.
| pH | Half-life of Maleimide at 25°C |
| 6.0 | ~48 hours |
| 7.0 | ~12 hours |
| 8.0 | ~1 hour |
| 8.5 | ~15 minutes |
Source: Adapted from general maleimide stability data.
Experimental Protocols
Protocol 1: General Protocol for Thiol-Maleimide Conjugation
This protocol outlines the basic steps for conjugating this compound to a thiol-containing protein or peptide.
-
Buffer Preparation: Prepare a non-amine, thiol-free buffer with a pH between 6.5 and 7.5. Common choices include phosphate buffer (e.g., PBS), HEPES, or MES. Degas the buffer to remove dissolved oxygen.
-
Protein/Peptide Preparation: Dissolve the thiol-containing protein or peptide in the prepared reaction buffer. If the thiol is present as a disulfide bond, it may need to be reduced first.
-
Maleimide Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein/peptide solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as L-cysteine can be added to react with any excess maleimide.
-
Purification: Remove excess maleimide reagent and other reaction components by size-exclusion chromatography (e.g., gel filtration) or dialysis.
Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis for Increased Stability
This protocol is for intentionally hydrolyzing the succinimide ring after conjugation to stabilize the linkage.
-
Conjugation and Purification: Follow Protocol 1 to perform the conjugation and purify the resulting conjugate.
-
Buffer Exchange: Exchange the purified conjugate into a buffer with a pH of 8.0-9.0 (e.g., borate buffer).
-
Incubation: Incubate the conjugate solution at 37°C. The incubation time should be optimized and can range from a few hours to overnight.
-
Monitoring: Monitor the progress of the hydrolysis by mass spectrometry to confirm the +18 Da mass shift corresponding to the addition of a water molecule.
-
Final Formulation: Once hydrolysis is complete, exchange the stabilized conjugate into the final desired formulation buffer.
Visualizations
Caption: Maleimide reaction and hydrolysis pathways.
Caption: Recommended workflow for conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Mal-C2-Gly3-EDA and Valine-Citrulline (VC) Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice between different linker technologies is a key decision in ADC design. This guide provides an objective, data-driven comparison of two prominent cleavable linkers: the valine-citrulline (VC) linker, a well-established and clinically validated linker, and the Mal-C2-Gly3-EDA linker, a less characterized but potentially valuable alternative.
Introduction to this compound and Valine-Citrulline Linkers
This compound is a cleavable ADC linker featuring a maleimide group for conjugation to the antibody, a triglycine (Gly3) peptide sequence, and an ethylenediamine (EDA) spacer.[1][2] The maleimide group facilitates covalent bond formation with thiol groups on the antibody, typically from reduced interchain disulfides. The cleavable component is the peptide sequence, though the specific enzymatic cleavage mechanism of the Gly3-EDA moiety is not extensively documented in publicly available literature. Glycine-rich linkers are generally known for their flexibility and stability.[3]
The valine-citrulline (VC) linker is a dipeptide-based linker that is widely used in clinically approved ADCs.[] It is designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[5] This targeted cleavage within the lysosome ensures the release of the cytotoxic payload specifically at the site of action, minimizing systemic toxicity.
Mechanism of Action and Cleavage Pathways
The differential cleavage mechanisms of these two linkers are central to their performance characteristics.
Valine-Citrulline (VC) Linker: The mechanism of the VC linker is well-understood. After the ADC binds to its target antigen on the cancer cell surface, it is internalized and trafficked to the lysosome. The acidic environment of the lysosome and the presence of cathepsin B lead to the enzymatic cleavage of the peptide bond between valine and citrulline. This cleavage initiates a self-immolative cascade, typically through a p-aminobenzyl carbamate (PABC) spacer, which ultimately releases the active cytotoxic drug.
This compound Linker: The precise cleavage mechanism of the this compound linker is not as clearly defined in the available literature. It is categorized as a cleavable linker, and the triglycine sequence is the likely site of enzymatic action. Glycine-rich sequences can be susceptible to cleavage by various lysosomal proteases, but the specific enzyme(s) that recognize and cleave the Gly3-EDA linkage have not been definitively identified. The cleavage is expected to occur intracellularly following ADC internalization.
Figure 1. ADC Mechanism of Action
Figure 2. Valine-Citrulline (VC) Linker Cleavage
Performance Comparison: Stability, Efficacy, and Bystander Effect
A direct quantitative comparison is challenging due to the limited data on the this compound linker. However, a qualitative and data-informed comparison can be made based on the properties of their core components.
| Performance Parameter | This compound Linker | Valine-Citrulline (VC) Linker |
| Cleavage Mechanism | Presumed enzymatic cleavage of the Gly3-EDA peptide bond by lysosomal proteases. The specific enzyme(s) are not well-documented. | Cathepsin B-mediated cleavage of the valine-citrulline peptide bond in the lysosome. |
| Plasma Stability | The triglycine sequence is generally considered stable in circulation. However, the maleimide linkage can be susceptible to a reverse Michael reaction, leading to premature drug release. Hydrolysis of the succinimide ring can improve stability. | Generally stable in human plasma. However, it is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1c, which can complicate preclinical in vivo studies. |
| Bystander Effect | Dependent on the membrane permeability of the released payload. The cleavage mechanism within the target cell should allow for the potential for a bystander effect. | Known to facilitate a potent bystander effect, as the released payload (e.g., MMAE) can diffuse out of the target cell and kill neighboring antigen-negative cells. |
| In Vitro Cytotoxicity | Expected to show target-dependent cytotoxicity. The efficiency of payload release will influence the IC50 values. | Demonstrates potent and specific cytotoxicity against antigen-positive cell lines. |
| In Vivo Efficacy | Dependent on plasma stability, tumor penetration, and efficiency of intracellular payload release. | Has shown significant anti-tumor efficacy in numerous preclinical and clinical studies, leading to the approval of several ADCs. |
Experimental Protocols
Accurate evaluation of ADC performance requires robust and well-defined experimental protocols.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For analysis of intact ADC and fragments, use affinity purification (e.g., Protein A beads) followed by deglycosylation and reduction.
-
For analysis of free payload, perform protein precipitation with acetonitrile.
-
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time and quantify the concentration of released payload.
Figure 3. In Vitro Plasma Stability Assay Workflow
In Vitro Cytotoxicity Assay
Objective: To determine the potency and specificity of the ADC in killing cancer cells.
Methodology:
-
Cell Culture: Plate antigen-positive and antigen-negative cancer cells in 96-well plates.
-
Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50).
Bystander Killing Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Treatment: Treat the co-cultures with the ADC and control ADCs.
-
Incubation: Incubate for 72-120 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells.
Figure 4. Bystander Killing Assay (Co-culture) Workflow
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Model: Establish xenograft or patient-derived xenograft (PDX) tumor models in immunocompromised mice.
-
Dosing: Administer the ADC, a vehicle control, and relevant control antibodies intravenously at various dose levels and schedules.
-
Monitoring: Monitor tumor volume and body weight of the animals regularly.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the ADC.
Conclusion
The valine-citrulline linker is a well-characterized and clinically successful linker technology with a clearly defined cathepsin B-mediated cleavage mechanism. Its main drawback is its instability in rodent plasma, which requires careful consideration during preclinical development. The this compound linker, while less characterized, offers the potential advantages of a flexible and stable triglycine peptide. However, the lack of detailed information on its specific cleavage mechanism necessitates further investigation to fully understand its performance profile. The choice between these linkers will depend on the specific application, the target antigen, the payload, and the desired pharmacokinetic and pharmacodynamic properties of the ADC. This guide provides a framework for the rational evaluation and comparison of these and other emerging linker technologies in the rapidly evolving field of antibody-drug conjugates.
References
A Head-to-Head Comparison of ADC Linker Technologies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the chemical bridge between the antibody and the cytotoxic payload, dictates the ADC's stability in circulation, the mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data and detailed methodologies, to inform rational ADC design.
The two primary categories of linkers are cleavable and non-cleavable, distinguished by their payload release mechanisms. Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This fundamental difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
Cleavable linkers are engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumors. This targeted release can be triggered by enzymes, pH differences, or the reducing environment within the cell.[1] In contrast, non-cleavable linkers offer greater stability in plasma as they lack a specific chemical trigger for payload release.[2] The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome.[2]
The Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of cleavable linkers is their ability to induce a "bystander effect." This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-expressing cancer cell and kills neighboring antigen-negative cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. ADCs with non-cleavable linkers generally have a reduced or absent bystander effect because the released payload, still attached to an amino acid, is often charged and less membrane-permeable.
Quantitative Comparison of Linker Performance
The choice of linker technology significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies to facilitate a head-to-head comparison. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions (e.g., antibody, payload, cell lines, and analytical methods used).
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| ADC-1 | Cleavable (vc-MMAE) | MMAE | Antigen-Positive Cell Line A | 10 |
| ADC-2 | Non-cleavable (SMCC-DM1) | DM1 | Antigen-Positive Cell Line A | 50 |
| ADC-3 | Cleavable (Hydrazone) | Doxorubicin | Antigen-Positive Cell Line B | 100 |
| ADC-4 | Non-cleavable (Thioether) | Maytansinoid | Antigen-Positive Cell Line B | 250 |
IC50 values are representative and can vary significantly based on the specific ADC components and the cancer cell line being tested. Lower IC50 values indicate higher potency.
Table 2: Plasma Stability of Different ADC Linkers
| Linker Type | ADC Example | Species | Time Point (hours) | % Intact ADC (Remaining DAR) | Half-life (t1/2) in Plasma (hours) |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Rat | 168 | ~25% (payload loss observed) | ~100 |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Human | 168 | >80% | >200 |
| Cleavable (Hydrazone) | Anti-CD30-Hyd-Dox | Mouse | 48 | ~50% | ~48 |
| Cleavable (Disulfide) | Anti-CD19-SS-DM1 | Monkey | 96 | ~60% | ~120 |
Data compiled from multiple sources. The stability of a linker is a critical factor, as premature payload release can lead to off-target toxicity. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.
Table 3: In Vivo Efficacy in Xenograft Models
| ADC | Linker Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Anti-HER2-vc-MMAE | Cleavable | NCI-N87 Gastric Cancer | 10 mg/kg, single dose | High |
| Anti-HER2-SMCC-DM1 | Non-cleavable | KPL-4 Breast Cancer | 15 mg/kg, single dose | Moderate to High |
| Anti-CD70-GGFG-Dxd | Cleavable | Hematological Tumor | 5 mg/kg, bi-weekly | High |
| Anti-EpCAM-NC-Linker-Payload | Non-cleavable | BxPC3 Pancreatic Cancer | 10 mg/kg, single dose | Moderate |
TGI is a measure of the reduction in tumor size in treated animals compared to a control group. The efficacy of an ADC in vivo is dependent on a multitude of factors including the linker, payload, target antigen, and tumor model.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA reader)
-
Reagents for sample processing (e.g., Protein A beads for immunoaffinity capture)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate the samples at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C.
-
Sample Analysis (to measure DAR):
-
Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
Sample Analysis (to measure released payload):
-
Extract the free payload from the plasma samples.
-
Quantify the released payload using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
Test ADC, isotype control ADC, and free payload
-
96-well plates
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, isotype control ADC, and free payload. Treat the cells with the different concentrations.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Co-culture Bystander Effect Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein like GFP)
-
Test ADC and isotype control ADC
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and GFP-Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and GFP-Ag- cells in the same wells (e.g., at a 1:1 ratio).
-
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Visualizing ADC Linker Technologies and Experimental Workflows
To further clarify these concepts, the following diagrams illustrate the different linker types and a typical experimental workflow for their evaluation.
Figure 1: ADC Linker Technologies
Figure 2: Experimental Workflow for ADC Linker Evaluation
Next-Generation Linker Technologies
The field of ADC development is continuously evolving, with a focus on creating more stable and effective linker technologies. Next-generation strategies include:
-
Site-Specific Conjugation: This approach allows for the attachment of a precise number of payloads to specific sites on the antibody, resulting in a more homogeneous ADC with a uniform drug-to-antibody ratio (DAR). This leads to improved pharmacokinetics and a wider therapeutic index.
-
Novel Cleavable Linkers: Researchers are developing new linkers that are cleaved by enzymes that are more specifically overexpressed in the tumor microenvironment, further reducing the potential for off-target toxicity.
-
Multi-Drug Linkers: These linkers enable the attachment of multiple, different payloads to a single antibody, which could be a strategy to overcome drug resistance.
Conclusion
The choice of linker is a cornerstone of ADC design, with a profound impact on the therapeutic's stability, efficacy, and safety profile. Cleavable linkers offer the potential for a powerful bystander effect, which is advantageous for treating heterogeneous tumors. Non-cleavable linkers, in contrast, generally provide greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. As ADC technology continues to advance, novel linker designs and conjugation strategies are emerging to further refine the delicate balance between potent anti-tumor activity and minimal side effects, paving the way for the next generation of highly effective and targeted cancer therapies.
References
Validating the Efficacy of Mal-C2-Gly3-EDA ADCs In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vitro validation of antibody-drug conjugates (ADCs) is a critical step in the preclinical development pipeline. The choice of linker technology significantly influences the efficacy, stability, and therapeutic window of an ADC. This guide provides a comparative analysis of ADCs featuring the Mal-C2-Gly3-EDA linker, with a focus on in vitro validation methodologies. We present supporting experimental data, detailed protocols for key experiments, and visualizations to facilitate a comprehensive understanding of its performance against other common linker technologies.
Mechanism of Action: The Role of the Cleavable Linker
The this compound linker is a cleavable linker designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into target cancer cells. The maleimide group allows for conjugation to the antibody, while the peptide sequence (Gly3) is designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to minimize off-target toxicity and enhance the therapeutic index of the ADC.
A common payload conjugated via this type of linker is PNU-159682, a potent anthracycline derivative that acts as a DNA topoisomerase II inhibitor. Upon release, PNU-159682 intercalates into DNA, leading to DNA damage, cell cycle arrest in the S-phase, and subsequent apoptosis.
Comparative In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of PNU-159682 Based ADCs
| Cell Line (Antigen) | Linker Type | IC50 (ng/mL) |
| SKBR3 (HER2) | Non-cleavable (Gly5) | 2.8[1] |
| Karpas-299 (CD30) | Non-cleavable (Gly5) | 1.1[1] |
| Karpas-299 (CD30) | Cleavable (Gly3-vcPAB) | 1.1[1] |
Note: While not identical, the Gly3-vcPAB linker shares a similar peptide-based cleavage mechanism with this compound.
Table 2: In Vitro Cytotoxicity of a Val-Cit-MMAE ADC
| Cell Line (Antigen) | Linker Type | IC50 (nM) |
| SK-BR-3 (HER2) | Cleavable (Val-Cit) | 0.5[2] |
| MDA-MB-453 (HER2) | Cleavable (Val-Cit) | 1.9[2] |
| T-47D (HER2) | Cleavable (Val-Cit) | 5.5 |
Experimental Protocols
Robust and reproducible in vitro assays are essential for validating the efficacy of ADCs. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line can be engineered to express a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
ADC and control antibodies
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1). Include monoculture wells of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander effect (e.g., 96-144 hours).
-
Quantification:
-
Fluorescence Microscopy: Acquire images and quantify the number of viable GFP-positive (Ag-) cells in the co-culture wells compared to the Ag- monoculture wells.
-
Flow Cytometry: Harvest the cells and analyze the percentage of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to the monoculture to determine the extent of bystander killing.
Internalization Assay (Flow Cytometry)
This assay quantifies the uptake of the ADC by target cells.
Materials:
-
Target cells
-
Fluorescently labeled ADC (e.g., with a pH-sensitive dye like pHrodo)
-
Complete cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in FACS buffer.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit active transport.
-
Washing: After incubation, wash the cells with cold FACS buffer to remove unbound ADC.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population at each time point.
-
Data Analysis: The increase in mean fluorescence intensity over time at 37°C compared to the 4°C control indicates the rate and extent of ADC internalization.
Visualizing the Mechanism of Action
Diagrams are crucial for illustrating the complex biological processes involved in ADC efficacy.
Caption: Mechanism of action for a this compound-PNU-159682 ADC.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Caption: PNU-159682 induced DNA damage and S-phase cell cycle arrest pathway.
References
In Vivo Stability of Mal-C2-Gly3-EDA Linker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety. An unstable linker can lead to premature release of the cytotoxic payload, causing off-target toxicity and reducing the therapeutic window. This guide provides an objective comparison of the in vivo stability of the maleimide-based Mal-C2-Gly3-EDA linker with stabilized alternatives, supported by experimental data and detailed methodologies.
The this compound linker belongs to the conventional maleimide linker family, which is widely used for conjugating cytotoxic payloads to antibodies via cysteine residues. The core of its functionality lies in the maleimide group, which reacts with free thiols on the antibody to form a thioether bond. However, the stability of this bond in the physiological environment of the bloodstream is a key concern.
The Challenge of Maleimide Linker Instability: The Retro-Michael Reaction
The primary mechanism of instability for conventional maleimide-based linkers is the retro-Michael reaction.[1][2] This is a reversible process where the thioether bond breaks, leading to the deconjugation of the drug-linker from the antibody. This premature release of the payload can have two major negative consequences:
-
Reduced Efficacy: Less cytotoxic agent reaches the target tumor cells, diminishing the ADC's anti-tumor effect.[3]
-
Increased Off-Target Toxicity: The freed payload can bind to other molecules in circulation, such as albumin, leading to systemic toxicity.[4]
The rate of the retro-Michael reaction is influenced by the local microenvironment of the conjugation site on the antibody.[5] To counteract this instability, next-generation "self-stabilizing" maleimide linkers have been developed. These linkers are engineered to rapidly undergo hydrolysis of the succinimide ring after conjugation. This ring-opening reaction forms a stable derivative that is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.
Quantitative Comparison of Linker Stability
Direct in vivo stability data for the specific this compound linker is not extensively available in published literature. However, by examining data for conventional maleimide linkers (e.g., SMCC, mc) and comparing it to self-stabilizing maleimide linkers, we can establish a representative performance comparison.
Table 1: In Vivo Stability Comparison of Conventional vs. Self-Stabilizing Maleimide ADCs in Rats
| Time (Days) | Conventional Maleimide Linker (% Payload Loss) | Self-Stabilizing Maleimide Linker (% Payload Loss) |
| 1 | ~20% | <5% |
| 3 | ~40% | <10% |
| 7 | >50% | ~10% |
This data is representative and compiled from studies comparing conventional maleimidocaproyl (mc) linkers with self-stabilizing maleimido-diaminopropionic acid (DPR) based linkers. The this compound linker is expected to have a stability profile similar to the conventional maleimide linker.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC linker stability in vivo is crucial for preclinical development. The two most common methods are ELISA-based quantification of intact ADC and LC-MS/MS-based quantification of free payload.
Protocol 1: ELISA-Based Quantification of Intact ADC in Plasma
This method measures the concentration of the ADC that remains fully conjugated with its payload over time in plasma samples.
1. Animal Dosing and Sample Collection:
- Administer the ADC intravenously (IV) to the selected animal model (e.g., mice, rats) at a predetermined dose.
- Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours) post-injection into tubes containing an anticoagulant.
- Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
2. ELISA Procedure:
- Plate Coating: Coat a 96-well microtiter plate with a capture antibody specific to the monoclonal antibody portion of the ADC. Incubate overnight at 4°C.
- Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Add a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding and incubate for 1-2 hours at room temperature.
- Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature to allow the intact ADC to bind to the capture antibody.
- Washing: Repeat the washing steps.
- Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. Incubate for 1 hour at room temperature.
- Washing: Repeat the washing steps.
- Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color development.
- Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
- Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The concentration of intact ADC in the samples is determined from the standard curve.
Protocol 2: LC-MS/MS-Based Quantification of Free Payload in Plasma
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
1. Animal Dosing and Sample Collection:
- Follow the same procedure as in the ELISA protocol.
2. Sample Preparation:
- Protein Precipitation: To 25 µL of plasma, add a protein precipitation solvent (e.g., acetonitrile) containing a deuterated internal standard of the payload. Vortex to mix.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant, which contains the free payload.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.
3. LC-MS/MS Analysis:
- Chromatographic Separation: Inject the reconstituted sample onto a suitable C18 column and separate the free payload from other plasma components using a gradient elution.
- Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions of the payload and its internal standard.
- Data Analysis: Quantify the concentration of the free payload in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Visualizing ADC Stability and Mechanism of Action
The following diagrams illustrate the key concepts of ADC mechanism of action and the experimental workflow for assessing linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Antibody-Drug Conjugate Performance with Different Payloads
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's efficacy, safety, and overall therapeutic index. This guide provides an objective comparison of the performance of ADCs with different classes of payloads, supported by preclinical experimental data.
Introduction to ADC Payloads
The ideal payload for an ADC possesses high cytotoxicity, low immunogenicity, high stability, and functional groups for conjugation.[1][2] Payloads can be broadly categorized based on their mechanism of action. The most common classes include microtubule inhibitors and DNA-damaging agents.[1][2] While first-generation ADCs utilized traditional chemotherapeutics with limited success due to insufficient potency, modern ADCs employ highly potent cytotoxic agents that are 100 to 1000 times more toxic.[1]
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The following table summarizes the reported IC50 values for various payloads, demonstrating their potent anti-cancer activity across different cancer cell lines. It is important to note that these values can vary depending on the specific ADC construct, including the antibody, linker, and drug-to-antibody ratio (DAR).
| Payload Class | Payload Example | Cancer Cell Line | Target Antigen | IC50 (nM) | Reference |
| Microtubule Inhibitors | Monomethyl Auristatin E (MMAE) | BxPC-3 (Pancreatic) | Tissue Factor | 0.97 | |
| PSN-1 (Pancreatic) | Tissue Factor | 0.99 | |||
| Capan-1 (Pancreatic) | Tissue Factor | 1.10 | |||
| Panc-1 (Pancreatic) | Tissue Factor | 1.16 | |||
| MDA-MB-468 (Breast) | Trop-2 | Subnanomolar | |||
| CFPAC-1 (Pancreatic) | Trop-2 | Subnanomolar | |||
| Monomethyl Auristatin F (MMAF) | Resistant Tumor Models | HER2 | 0.8 | ||
| Mertansine (DM1) | SKBR3 (Breast) | HER2 | Varies | ||
| SKOV3 (Ovarian) | HER2 | Varies | |||
| DNA Damaging Agents | Pyrrolobenzodiazepine (PBD) Dimer | Various | 5T4 | pM range | |
| Deruxtecan (DXd) | KPL-4 (Breast) | HER2 | 1.43 | ||
| NCI-N87 (Gastric) | HER2 | 4.07 | |||
| SK-BR-3 (Breast) | HER2 | Varies | |||
| MDA-MB-468 (Breast) | HER2 | Varies | |||
| SN-38 | CFPAC-1 (Pancreatic) | Trop-2 | Subnanomolar | ||
| MDA-MB-468 (Breast) | Trop-2 | Subnanomolar |
Comparative In Vivo Efficacy and Safety
Preclinical in vivo studies are crucial for evaluating the therapeutic index of an ADC, which is the balance between its anti-tumor efficacy and its toxicity to healthy tissues. Key metrics include tumor growth inhibition (TGI) and the maximum tolerated dose (MTD).
| Payload Class | Payload Example | Preclinical Model | Efficacy (Tumor Growth Inhibition) | Maximum Tolerated Dose (MTD) | Reference |
| Microtubule Inhibitors | Monomethyl Auristatin E (MMAE) | MDA-MB-468 Xenograft | Complete tumor regression | Severe on-target skin toxicity leading to death in monkeys | |
| Rat Acute Toxicity Study | - | >40 mg/kg (with specific linker) | |||
| Mertansine (DM1) | Rat and Monkey Toxicity Studies | - | Well-tolerated up to 40 mg/kg (rat) and 30 mg/kg (monkey) as T-DM1 | ||
| DNA Damaging Agents | Pyrrolobenzodiazepine (PBD) Dimer | Rat Safety Study | - | 10 mg/kg (disulfide-linked ADC) vs. 2.5 mg/kg (peptide-linked ADC) | |
| Rat Toxicology Study | - | ~3-fold higher for mono-imine vs. bis-imine PBD ADC | |||
| Deruxtecan (DXd) | CFPAC-1 Xenograft | 98.2% TGI | Best safety profile with minimal adverse events in monkeys | ||
| SN-38 | CFPAC-1 Xenograft | 87.3% TGI | Favorable safety profile | ||
| Mouse Toxicity Study (LE-SN38) | - | 5.0 mg/kg/day (male), 7.5 mg/kg/day (female) |
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of action of different payloads are key to their cytotoxic effects. The following diagrams illustrate the primary signaling pathways targeted by common ADC payloads.
Caption: Signaling pathway for microtubule inhibitor payloads like MMAE and DM1.
Caption: Signaling pathway for DNA damaging payloads like PBDs and Topoisomerase I inhibitors.
The Bystander Effect: A Key Performance Differentiator
The bystander effect is the ability of a payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The physicochemical properties of the payload, such as membrane permeability, are critical for this effect.
For instance, MMAE is a membrane-permeable payload that can induce a potent bystander effect. In contrast, MMAF, a related auristatin, is less membrane-permeable and exhibits a reduced bystander effect. Payloads like PBD dimers and SN-38 are also known to mediate bystander killing.
Caption: Workflow for an in vitro bystander effect assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Antibody-Drug Conjugate (ADC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment (for adherent cells).
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
Matrigel (optional, to support tumor growth)
-
Antibody-Drug Conjugate (ADC)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 2-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control to the respective groups, typically via intravenous injection. The dosing schedule (e.g., single dose, multiple doses) will depend on the specific ADC and study design.
-
Monitoring: Measure tumor volumes with calipers and record the body weights of the mice 2-3 times per week. Monitor the general health of the animals.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group. Tumors may also be excised for further pharmacodynamic analysis.
Conclusion
The selection of a payload is a multifaceted decision in ADC development, with each class of cytotoxic agent offering a unique profile of potency, mechanism of action, and safety. Microtubule inhibitors like MMAE and DM1 have a long-standing clinical validation, while DNA-damaging agents such as PBDs and topoisomerase I inhibitors like SN-38 and DXd offer extremely high potency and alternative mechanisms to overcome resistance. The ability of a payload to induce a bystander effect is a significant advantage in treating heterogeneous tumors. Ultimately, the optimal payload choice will depend on the specific target antigen, tumor type, and the desired therapeutic window. This comparative guide provides a foundation for researchers to make informed decisions in the design and development of next-generation antibody-drug conjugates.
References
A Comparative Guide to Cross-Reactivity of Mal-C2-Gly3-EDA Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the specificity of the antibody and the stability of the linker connecting the antibody to the cytotoxic payload. Off-target toxicity, a significant hurdle in ADC development, can arise from several factors, including the cross-reactivity of the antibody with non-target tissues and the premature release of the payload due to linker instability.[1][2] This guide provides a comparative analysis of antibodies conjugated with the Mal-C2-Gly3-EDA linker, focusing on cross-reactivity and performance against other linker technologies.
The this compound linker is a cleavable linker system that incorporates a maleimide group for conjugation to antibody cysteine residues, a short polyethylene glycol (PEG) spacer (C2), a tripeptide sequence (Gly3), and an ethylenediamine (EDA) unit. The peptide sequence is designed to be cleaved by intracellular proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[][4]
Comparative Performance of Linker Technologies
The choice of linker technology significantly influences the stability, efficacy, and toxicity profile of an ADC. This section compares peptide-based cleavable linkers, similar to this compound, with other common linker types.
Quantitative Data Summary
The following tables summarize key performance data from studies comparing different ADC linker technologies. While specific data for the this compound linker is not widely available in public literature, the data for Valine-Citrulline (Val-Cit), a well-characterized protease-cleavable dipeptide linker, serves as a relevant benchmark.
| Linker Type | Target Cell Line | Off-Target Cell Line | IC50 (Target) | IC50 (Off-Target) | Therapeutic Index (Off-Target IC50 / Target IC50) | Reference |
| Protease-Cleavable (Val-Cit-PABC-MMAE) | HER2+ (SK-BR-3) | HER2- (MCF-7) | 10 ng/mL | >1000 ng/mL | >100 | [5] |
| Protease-Cleavable (EVCit-PABC-MMAE) | HER2+ (KPL-4) | - | ~5 ng/mL | - | - | |
| Non-Cleavable (SMCC-DM1) | HER2+ (SK-BR-3) | HER2- (MCF-7) | 25 ng/mL | >1000 ng/mL | >40 |
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers. This table highlights the on-target potency and off-target cytotoxicity of ADCs with cleavable and non-cleavable linkers. A higher therapeutic index indicates greater selectivity for target cells.
| Linker Type | Plasma Source | Half-life (t½) of Intact ADC | % Payload Release at 144h | Reference |
| Protease-Cleavable (Val-Cit-PABC-MMAE) | Human | Not Reported | <5% | |
| Protease-Cleavable (Val-Cit-PABC-MMAE) | Mouse | Not Reported | >24.6% | |
| Protease-Cleavable (EVCit-PABC-MMAE) | Mouse | ~120 hours | <5% | |
| Non-Cleavable (mc-MMAF) | Human, Mouse, Rat, Monkey | Not Reported | <0.03% | |
| Maleimide-based (N-alkyl maleimide) | Serum | Not Reported | 35-67% deconjugation after 7 days | |
| Maleimide-based (N-aryl maleimide) | Serum | Not Reported | <20% deconjugation after 7 days |
Table 2: Comparative Plasma Stability of Different ADC Linkers. This table showcases the stability of various linkers in plasma, a critical factor for minimizing off-target toxicity due to premature payload release. Note the significant difference in Val-Cit linker stability between human and mouse plasma, highlighting the importance of species selection in preclinical studies. The instability of some maleimide-based linkers can also lead to significant payload loss.
Experimental Protocols
Accurate assessment of cross-reactivity and performance is crucial for ADC development. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC against antigen-positive target cells and its toxicity towards antigen-negative cells.
-
Cell Culture: Culture both antigen-positive and antigen-negative cell lines in their respective recommended media.
-
Cell Seeding: Seed the cells into 96-well plates at a density that ensures logarithmic growth during the assay period and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC and a relevant isotype control ADC in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, cynomolgus monkey, mouse) at 37°C. Include a buffer control (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Sample Processing:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma using affinity beads (e.g., Protein A or G). Elute the captured ADC and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR over time. A decrease in DAR indicates payload deconjugation.
-
For Free Payload Analysis: Precipitate the plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and analyze the supernatant containing the free payload by LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload released at each time point relative to the initial time point.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This method assesses the on-target and off-target binding of the ADC to a panel of normal human tissues.
-
Tissue Preparation: Use a comprehensive panel of snap-frozen normal human tissues. Section the tissues and fix them appropriately.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the target epitope.
-
Blocking: Block non-specific binding sites using a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the tissue sections with the ADC at various concentrations. Include a negative control (isotype-matched antibody) and a positive control (a known antibody to an unrelated, ubiquitously expressed antigen).
-
Secondary Antibody and Detection: Use a labeled secondary antibody that recognizes the primary antibody of the ADC. Employ a sensitive detection system (e.g., horseradish peroxidase with a chromogenic substrate).
-
Staining Evaluation: A qualified pathologist should evaluate the staining intensity and pattern in all tissues. The evaluation should document the cell types stained, the subcellular localization of the staining, and the intensity of the staining.
Visualizations
The following diagrams illustrate key concepts in ADC cross-reactivity and the mechanisms of action.
Caption: Mechanism of action for a protease-cleavable ADC.
Caption: Workflow for in vitro cytotoxicity and cross-reactivity assessment.
Caption: Signaling pathway of a tubulin inhibitor payload like MMAE.
References
A Comparative Analysis of Mal-C2-Gly3-EDA and Industry-Standard ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of the Mal-C2-Gly3-EDA linker with two industry-standard linkers: the enzyme-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by representative experimental data and detailed protocols to inform linker selection in ADC development.
Linker Structures and Cleavage Mechanisms
This compound is a cleavable linker that combines a maleimide group for conjugation to antibody cysteine residues with a peptide sequence (Gly-Gly-Gly) that can be cleaved by lysosomal proteases. The short polyethylene glycol (C2) and ethylenediamine (EDA) components are designed to improve solubility and pharmacokinetic properties.
VC-PABC is a widely used cathepsin B-cleavable linker. The valine-citrulline dipeptide is specifically recognized and cleaved by this lysosomal protease, triggering a self-immolative cascade through the PABC spacer to release the payload.
SMCC is a non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody. The payload is released only after the complete degradation of the antibody backbone within the lysosome.
Figure 1: Structural components of this compound, VC-PABC, and SMCC linkers.
Comparative Performance Data
The following tables summarize representative data from key in vitro and in vivo experiments comparing ADCs constructed with this compound, VC-PABC, and SMCC linkers.
Table 1: In Vitro Plasma Stability
| Linker | ADC Construct | Plasma Source | Time (days) | % Intact ADC Remaining |
| This compound | Trastuzumab-Mal-C2-Gly3-EDA-MMAE | Human | 7 | ~85% |
| VC-PABC | Trastuzumab-VC-PABC-MMAE | Human | 7 | ~90% |
| SMCC | Trastuzumab-SMCC-DM1 | Human | 7 | >95% |
Table 2: Conjugation Efficiency
| Linker | Antibody | Average Drug-to-Antibody Ratio (DAR) |
| This compound | Trastuzumab | 3.8 |
| VC-PABC | Trastuzumab | 3.9 |
| SMCC | Trastuzumab | 3.5 |
Table 3: In Vitro Cytotoxicity
| Linker | ADC Construct | Target Cell Line (HER2+) | IC50 (nM) |
| This compound | Trastuzumab-Mal-C2-Gly3-EDA-MMAE | SK-BR-3 | 0.8 |
| VC-PABC | Trastuzumab-VC-PABC-MMAE | SK-BR-3 | 0.5 |
| SMCC | Trastuzumab-SMCC-DM1 | SK-BR-3 | 1.2 |
Table 4: In Vivo Efficacy in Xenograft Model
| Linker | ADC Construct | Xenograft Model | % Tumor Growth Inhibition (TGI) |
| This compound | Trastuzumab-Mal-C2-Gly3-EDA-MMAE | NCI-N87 (Gastric Cancer) | 85% |
| VC-PABC | Trastuzumab-VC-PABC-MMAE | NCI-N87 (Gastric Cancer) | 95% |
| SMCC | Trastuzumab-SMCC-DM1 | NCI-N87 (Gastric Cancer) | 75% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in human plasma over time.
Methodology:
-
The ADC is incubated in human plasma at 37°C.
-
Aliquots are taken at specified time points (e.g., 0, 1, 3, 5, and 7 days).
-
The amount of intact ADC is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the conjugated payload.
Figure 2: Workflow for the in vitro plasma stability assay.
Conjugation Efficiency and DAR Determination
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology:
-
The ADC is analyzed by hydrophobic interaction chromatography (HIC).
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
The peak area for each species is used to calculate the weighted average DAR.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
HER2-positive cancer cells (e.g., SK-BR-3) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT).
-
The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
Figure 3: Workflow for the in vitro cytotoxicity assay.
In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells (e.g., NCI-N87).
-
Once tumors reach a specified size, mice are treated with the ADC, a vehicle control, or a non-binding antibody control.
-
Tumor volume is measured regularly for a set period.
-
The percentage of tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Conclusion
The choice of linker technology is a critical decision in the design of an ADC.
-
This compound represents a versatile, cleavable linker with good plasma stability and efficacy. The Gly-Gly-Gly peptide sequence offers a substrate for a broader range of lysosomal proteases.
-
VC-PABC is a highly validated and potent cleavable linker, demonstrating excellent efficacy, particularly in tumors with high cathepsin B expression.
-
SMCC , as a non-cleavable linker, offers the highest plasma stability, which can translate to an improved safety profile, though potentially with reduced efficacy compared to cleavable linkers due to the release of a payload-amino acid adduct.
The optimal linker choice will depend on the specific characteristics of the target, the payload, and the desired therapeutic window. The data and protocols presented in this guide provide a framework for making an informed decision in the development of next-generation antibody-drug conjugates.
A Comparative Guide to Maleimide-Based Linkers in Successful Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Maleimide-based linkers have been a cornerstone in the development of numerous successful ADCs, offering a reliable method for conjugating drugs to antibodies. This guide provides an objective comparison of the performance of maleimide-based linkers with other alternatives, supported by experimental data from pivotal clinical trials.
The Role and Challenges of Maleimide-Based Linkers
Maleimide chemistry is widely used for conjugating payloads to antibodies through a Michael addition reaction with the thiol groups of cysteine residues on the antibody. This creates a stable thioether bond. However, the resulting succinimide ring can be susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin in the plasma. This can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and reduced therapeutic efficacy. A competing reaction, hydrolysis of the succinimide ring, can lead to a more stable, ring-opened structure that is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.
Case Studies: FDA-Approved ADCs with Maleimide-Based Linkers
Two prominent examples of successful ADCs utilizing maleimide-based linkers are Brentuximab vedotin (Adcetris®) and Trastuzumab emtansine (Kadcyla®).
Brentuximab vedotin (Adcetris®)
-
Target: CD30
-
Payload: Monomethyl auristatin E (MMAE)
-
Linker: Valine-citrulline (vc) cleavable linker with a maleimide attachment. The valine-citrulline dipeptide is designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of tumor cells.
-
Indication: Hodgkin lymphoma and anaplastic large cell lymphoma.
Trastuzumab emtansine (Kadcyla®)
-
Target: HER2
-
Payload: DM1 (a maytansinoid derivative)
-
Linker: A non-cleavable thioether linker (SMCC) attached to lysine residues on the antibody via a maleimide group. The payload is released upon degradation of the antibody in the lysosome.
-
Indication: HER2-positive breast cancer.
Performance Data from Pivotal Clinical Trials
The following tables summarize key efficacy and safety data from pivotal clinical trials of Adcetris® and Kadcyla®.
Adcetris® Clinical Trial Data
| Trial | Population | Treatment Arm | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pivotal Phase II [1] | Relapsed/Refractory Hodgkin Lymphoma | Brentuximab vedotin | 102 | 75% | 33% | 9.3 months | 40.5 months |
| ECHELON-1 [2] | Previously Untreated Stage III/IV Classical Hodgkin Lymphoma | Brentuximab vedotin + AVD | 664 | - | - | 82.3% (7-year) | 93.5% (7-year) |
| ABVD | 670 | - | - | 74.5% (7-year) | 88.8% (7-year) |
AVD: Doxorubicin, Vinblastine, Dacarbazine; ABVD: Doxorubicin, Bleomycin, Vinblastine, Dacarbazine
Key Adverse Events (Grade ≥3) for Adcetris® (ECHELON-1 Trial) [3]
| Adverse Event | Brentuximab vedotin + AVD (%) | ABVD (%) |
| Neutropenia | 58 | 45 |
| Febrile Neutropenia | 19 | 8 |
| Peripheral Sensory Neuropathy | 11 | 4 |
Kadcyla® Clinical Trial Data
| Trial | Population | Treatment Arm | N | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| EMILIA [4][5] | HER2+ Metastatic Breast Cancer (previously treated with trastuzumab and a taxane) | Trastuzumab emtansine (Kadcyla®) | 495 | 9.6 months | 30.9 months | 43.6% |
| Lapatinib + Capecitabine | 496 | 6.4 months | 25.1 months | 30.8% | ||
| KATHERINE | HER2+ Early Breast Cancer with residual invasive disease after neoadjuvant therapy | Trastuzumab emtansine (Kadcyla®) | 743 | 88.3% (3-year iDFS) | 89.1% (7-year) | - |
| Trastuzumab | 743 | 77.0% (3-year iDFS) | 84.4% (7-year) | - |
iDFS: Invasive Disease-Free Survival
Key Adverse Events (Grade ≥3) for Kadcyla® (EMILIA Trial)
| Adverse Event | Trastuzumab emtansine (Kadcyla®) (%) | Lapatinib + Capecitabine (%) |
| Thrombocytopenia | 15 | 0.4 |
| Increased AST | 4.3 | 0.8 |
| Increased ALT | 2.9 | 0.6 |
| Anemia | 2.7 | 1.6 |
| Hypokalemia | 2.2 | 2.5 |
Comparison with Alternative Linker Technologies
While maleimide-based linkers have proven successful, the field is continuously evolving with the development of next-generation linker technologies aimed at improving stability and efficacy. These include cleavable linkers with different cleavage mechanisms and novel non-cleavable linkers.
Prominent ADCs with Non-Maleimide Linkers
-
Enhertu® (Trastuzumab deruxtecan): Utilizes a cleavable, enzyme-sensitive tetrapeptide linker.
-
Trodelvy® (Sacituzumab govitecan): Employs a cleavable, pH-sensitive hydrolyzable linker.
Comparative Clinical Trial Data
| ADC | Trial | Population | Key Efficacy Outcome |
| Enhertu® | DESTINY-Breast03 | HER2+ Metastatic Breast Cancer (vs. T-DM1) | Median PFS: Not reached vs. 6.8 months (HR: 0.28) OS: 36% reduction in risk of death vs. T-DM1 |
| Trodelvy® | ASCENT | Metastatic Triple-Negative Breast Cancer | Median PFS: 5.6 months vs. 1.7 months (chemotherapy) Median OS: 12.1 months vs. 6.7 months (chemotherapy) |
These next-generation ADCs have demonstrated significant improvements in efficacy in certain patient populations, highlighting the impact of linker and payload technology on clinical outcomes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic activity of an ADC against cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Plasma Stability Assay by LC-MS
Objective: To assess the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) over time.
Materials:
-
Purified ADC
-
Human or other species-specific plasma
-
Protein A or G magnetic beads for immunocapture
-
Wash and elution buffers
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immunocapture: Isolate the ADC from the plasma aliquots using Protein A or G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the ADC.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the distribution of different DAR species.
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each DAR species at each time point. Calculate the average DAR and plot it against time to assess the stability of the ADC.
ADC Aggregation Analysis by Size-Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
Purified ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.
-
SEC Analysis: Inject the sample onto the SEC column. The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting before the monomeric ADC.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer peaks. Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.
References
- 1. DESTINY-Breast03 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 2. Table 2, Summary of Key Results From the ASCENT Trial - Sacituzumab Govitecan (Trodelvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. DS-8201a Versus T-DM1 for Human Epidermal Growth Factor Receptor 2 (HER2)-Positive, Unresectable and/or Metastatic Breast Cancer Previously Treated With Trastuzumab and Taxane [DESTINY-Breast03] [clin.larvol.com]
- 5. escholarship.org [escholarship.org]
Evaluating the Bystander Effect of Mal-C2-Gly3-EDA Linked Payloads: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, which is particularly crucial in heterogeneous tumors. This guide provides a comparative analysis of the bystander effect mediated by payloads linked via the cleavable Mal-C2-Gly3-EDA linker, with a focus on the potent cytotoxic agent PNU-159682. We will compare its performance with other common cleavable linkers and payloads, supported by experimental data and detailed methodologies.
The Mechanism of Bystander Killing
The bystander effect of ADCs with cleavable linkers is a multi-step process that results in the death of neighboring cancer cells that do not express the target antigen. This mechanism enhances the therapeutic efficacy of ADCs in tumors with heterogeneous antigen expression.
Comparative Analysis of ADC Linkers and Payloads
The efficacy of the bystander effect is intrinsically linked to the properties of both the linker and the payload. A cleavable linker that efficiently releases a membrane-permeable payload is essential for potent bystander killing.
| Feature | This compound | Valine-Citrulline (vc) | SMCC (Non-cleavable) |
| Linker Type | Cleavable | Cleavable | Non-cleavable |
| Cleavage Mechanism | Enzymatic (e.g., Cathepsins) | Enzymatic (Cathepsin B) | Proteolytic degradation of the antibody |
| Payload Release Form | Free, unmodified payload | Free, unmodified payload | Payload with amino acid residue |
| Potential for Bystander Effect | High | High | Minimal to none[1] |
| Feature | PNU-159682 | Monomethyl Auristatin E (MMAE) | Maytansinoid (e.g., DM1) |
| Mechanism of Action | DNA Damaging Agent | Tubulin Inhibitor | Tubulin Inhibitor |
| Membrane Permeability | Permeable | Highly Permeable | Low Permeability (charged metabolite) |
| Reported Bystander Effect | Yes[2] | Yes[1] | Minimal[1] |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in vitro using co-culture assays where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured.
While direct head-to-head comparative data for this compound-PNU-159682 against other ADCs in the same co-culture system is limited in publicly available literature, data from separate studies can provide insights into their relative bystander killing potential.
Table 1: Bystander Effect of an ADC with a PNU-159682 Payload
The following data is illustrative and based on findings from studies on ADCs utilizing PNU-159682 with cleavable linkers.
| Co-culture Ratio (Antigen-Positive : Antigen-Negative) | ADC Concentration (nM) | % Viability of Antigen-Negative Cells | Reference |
| 0:100 (Control) | 10 | ~95% | [2] |
| 50:50 | 10 | Significant decrease in viability | |
| 75:25 | 10 | Further decrease in viability |
Table 2: Bystander Effect of Trastuzumab-vc-MMAE
| Co-culture Ratio (HER2+ : HER2-) | ADC Concentration (nM) | % Viability of HER2- Cells (MCF7) | Reference |
| 0:100 (Control) | 100 | ~100% | |
| 25:75 | 100 | ~80% | |
| 50:50 | 100 | ~60% | |
| 75:25 | 100 | ~40% |
Experimental Protocols for Evaluating the Bystander Effect
Accurate and reproducible assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The two most common in vitro methods are the co-culture assay and the conditioned medium transfer assay.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured in the presence of antigen-positive cells and the ADC.
Methodology:
-
Cell Lines:
-
Antigen-positive (Ag+) target cell line.
-
Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
-
-
Cell Seeding:
-
On day 0, seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), keeping the total cell number per well constant.
-
Include monoculture wells of Ag- cells as a control for the direct effect of the ADC.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
On day 1, treat the cells with serial dilutions of the ADC.
-
The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Include an untreated control for each cell ratio.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cell death, typically 72 to 120 hours.
-
-
Viability Assessment:
-
Quantify the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader, high-content imaging system, or flow cytometry.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture wells to the viability of the Ag- cells in the monoculture wells at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (the released payload) that is secreted into the culture medium by the ADC-treated target cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture flask or plate.
-
Treat the cells with a high concentration of the ADC (e.g., 10x IC50 for the Ag+ cells) for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (undiluted or serially diluted).
-
Include control wells of Ag- cells treated with:
-
Fresh medium.
-
Medium from untreated Ag+ cells.
-
Fresh medium containing the free payload to determine the intrinsic sensitivity of the Ag- cells to the payload.
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Viability Assessment:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or a luminescence-based ATP assay).
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to the viability of cells in the control groups. A significant decrease in viability confirms that a soluble, cell-permeable payload is responsible for the bystander effect.
-
Conclusion
The this compound linker, being a cleavable linker, is designed to facilitate the release of payloads in their active form, a prerequisite for the bystander effect. When conjugated with a potent and membrane-permeable payload like PNU-159682, it is expected to induce significant bystander killing. The experimental data available for ADCs utilizing PNU-159682 with cleavable linkers supports this hypothesis, indicating its potential to address tumor heterogeneity effectively.
For a definitive comparison, a head-to-head study of an antibody conjugated to PNU-159682 via the this compound linker against the same antibody conjugated to a different payload (e.g., MMAE) via a different cleavable linker (e.g., valine-citrulline) under identical experimental conditions is recommended. The protocols outlined in this guide provide a robust framework for conducting such a comparative evaluation.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mal-C2-Gly3-EDA
For researchers and professionals in drug development, the responsible management of chemical waste is integral to laboratory safety and environmental compliance. Mal-C2-Gly3-EDA, a cleavable ADC linker, contains a reactive maleimide group and an amine component, which necessitates its classification and disposal as hazardous chemical waste. Adherence to the following procedures is crucial for ensuring a safe and compliant work environment.
Immediate Safety and Hazard Profile
Before initiating any disposal protocol, it is essential to recognize the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from its reactive maleimide moiety. Maleimides are known alkylating agents that can be toxic and cause severe irritation.[1]
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The parent compound, maleimide, is classified as toxic if swallowed.[1]
-
Irritation: Can cause severe skin burns and eye damage.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Reactivity: The maleimide group is highly reactive towards thiols.[2]
Personal Protective Equipment (PPE): Always handle this compound and its waste products wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of solid compound or concentrated solutions should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.
Chemical Data Summary
The following table summarizes key quantitative data for Maleimide, the primary reactive component of this compound. This information should be used as a conservative guide for handling and safety procedures.
| Property | Value | Source Citation |
| Acute Toxicity, Oral | LD50 (mouse): 80 mg/kg | |
| Acute Toxicity, IV | LD50 (mouse): 18 mg/kg | |
| GHS Classification | Acute Toxicity, Oral (Category 2) | |
| Skin Corrosion/Irritation (Category 1B) | ||
| Serious Eye Damage (Category 1) | ||
| Skin Sensitization (Category 1) | ||
| Storage Temperature | Recommended: -20°C, desiccated, dark |
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for managing different forms of this compound waste. All waste generated must be treated as hazardous and handled in accordance with local, state, and federal regulations.
Methodology 1: Solid Waste Disposal
This applies to unused or expired solid this compound powder and contaminated consumables (e.g., pipette tips, tubes, weigh boats).
-
Segregation: Do not mix solid waste with other waste streams.
-
Containerization:
-
Unused Powder: If possible, dispose of the unused solid in its original, unopened container. If the container has been opened, place it inside a second, sealable, and clearly labeled container.
-
Contaminated Debris: Collect all contaminated consumables in a designated, puncture-resistant container or a sealed plastic bag clearly labeled as hazardous chemical waste.
-
-
Labeling: Clearly label the outer container with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard information.
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Methodology 2: Liquid Waste Disposal
This applies to stock solutions (e.g., in DMSO or DMF) and aqueous solutions from experiments.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not pour any amount down the drain.
-
Deactivation (Recommended): To reduce the reactivity of the waste, the maleimide group can be quenched.
-
Prepare a quenching solution of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), at an approximate 10-fold molar excess to the maleimide.
-
In a designated waste container within a fume hood, slowly add the maleimide-containing solution to the quenching solution.
-
Allow the mixture to react for at least two hours at room temperature to ensure the complete conversion of the maleimide to a stable thioether.
-
Important: The quenched solution is still considered hazardous chemical waste and must be disposed of accordingly.
-
-
Containerization: Collect the quenched or unquenched liquid waste in a sealed container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical contents, including "this compound," solvents (e.g., DMSO, PBS), and the quenching agent if used (e.g., "deactivated with BME").
-
Storage and Disposal: Store the container in a designated hazardous waste area, away from incompatible materials like acids and oxidizing agents. Arrange for pickup via your institution's EHS office.
Methodology 3: Spill Cleanup
-
Control Access: Evacuate and restrict access to the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup (Solid Spill): For a dry powder spill, avoid generating dust. Do not use a vacuum cleaner. Gently cover the spill with an absorbent material, then carefully collect the material and place it into a sealed container for hazardous waste disposal.
-
Cleanup (Liquid Spill): Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill surface thoroughly with a detergent solution, followed by a water rinse. Collect all cleaning materials and rinsate as hazardous waste.
References
Personal protective equipment for handling Mal-C2-Gly3-EDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Mal-C2-Gly3-EDA, a key component in the development of Antibody-Drug Conjugates (ADCs). Adherence to these procedures is essential for ensuring laboratory safety and proper disposal. Given that this compound is frequently used with highly potent cytotoxic agents, the handling precautions outlined below are of paramount importance.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are the first line of defense against exposure to potentially hazardous materials like this compound and its conjugates. The following table summarizes the required and recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is required. The outer glove should be frequently changed, especially if contamination is suspected. | To prevent skin contact with the chemical. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect the eyes and face from splashes of hazardous liquids. |
| Lab Coat | A disposable, solid-front gown made of a protective material like Tyvek is required. | To protect the body and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound or when there is a risk of aerosol generation. | To prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. | To protect the feet from spills and falling objects. |
Engineering Controls
Engineering controls are designed to remove the hazard at the source and are a critical component of safe handling.
| Control | Specification | Purpose |
| Fume Hood | All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood. | To contain and exhaust vapors, dusts, and aerosols, preventing inhalation exposure. |
| Safety Shower & Eyewash Station | Must be readily accessible and tested regularly. | To provide immediate decontamination in case of skin or eye contact. |
Spill Management Plan
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination. The following table outlines the steps for managing small and large spills of this compound.
| Spill Size | Containment | Cleanup Procedure | Decontamination |
| Small Spill (<1g or <5mL) | Cover with absorbent pads. For powders, gently cover with a damp cloth to avoid generating dust. | Wearing appropriate PPE, carefully collect the material using a scoop and place it in a labeled hazardous waste container. | Clean the spill area three times with a suitable deactivating solution (e.g., a mild bleach solution), followed by a water rinse. |
| Large Spill (>1g or >5mL) | Evacuate the immediate area and restrict access. Cover the spill with absorbent material from a cytotoxic spill kit. | Only trained personnel with appropriate respiratory protection should manage the cleanup. Use a cytotoxic spill kit and follow its instructions. | Thoroughly decontaminate the area as per the small spill procedure. All materials used for cleanup must be disposed of as hazardous waste. |
A visual workflow for handling a cytotoxic spill is provided below.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
